Zervimesine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQAPFMBJFZOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802632-22-9 | |
| Record name | CT-1812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-1812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zervimesine's Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zervimesine (formerly CT1812), a novel, orally bioavailable small molecule, is emerging as a promising therapeutic candidate for Alzheimer's disease (AD). Its unique mechanism of action, centered on the sigma-2 (σ2) receptor, distinguishes it from traditional amyloid-centric therapies. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the involved signaling pathways. This compound acts as a negative allosteric modulator of the σ2 receptor, a protein identified as Transmembrane Protein 97 (TMEM97). This modulation disrupts the binding of toxic amyloid-beta (Aβ) oligomers to neuronal synapses, a key initiating event in the synaptic dysfunction and neurodegeneration characteristic of AD. By displacing bound Aβ oligomers and preventing their initial interaction with neuronal receptors, this compound protects synapses, restores cellular trafficking machinery, and ultimately aims to slow cognitive decline.
The Sigma-2 Receptor Complex: this compound's Primary Target
The primary molecular target of this compound is the σ2 receptor, a component of a larger protein complex at the neuronal membrane. This complex is understood to include Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), playing a crucial role in the internalization and trafficking of various cellular components, including, pathologically, Aβ oligomers.
In Alzheimer's disease, the expression of the σ2 receptor is upregulated at synapses, creating more binding sites for toxic Aβ oligomers. This binding initiates a cascade of detrimental downstream effects, including impaired synaptic plasticity, disrupted cellular trafficking, and eventual synaptic loss.
This compound, as a σ2 receptor antagonist, functions as a negative allosteric modulator. It binds to the receptor at a site distinct from the Aβ oligomer binding site, inducing a conformational change that reduces the receptor's affinity for Aβ oligomers. This allosteric antagonism has two key therapeutic effects:
-
Displacement of Bound Oligomers: this compound can actively displace Aβ oligomers that are already bound to neuronal synapses, facilitating their clearance.
-
Prevention of Oligomer Binding: By reducing the receptor's affinity for Aβ, this compound prevents the initial docking of toxic oligomers onto the neuronal surface.
Signaling Pathways and Cellular Mechanisms
The interaction of this compound with the σ2 receptor complex initiates a cascade of downstream signaling events that counteract the neurotoxic effects of Aβ oligomers.
Downstream of the initial binding event, this compound's modulation of the σ2 receptor complex influences several key cellular pathways implicated in AD pathogenesis:
-
Vesicular Trafficking: Aβ oligomers are known to disrupt normal vesicular trafficking within neurons, leading to the accumulation of cellular debris and impaired delivery of essential proteins to the synapse. By preventing Aβ oligomer binding, this compound helps to restore the normal function of endosomal and lysosomal pathways, promoting cellular homeostasis.
-
Synaptic Plasticity: The binding of Aβ oligomers to the σ2 receptor complex is a primary trigger for the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking this interaction, this compound is proposed to preserve synaptic plasticity and, consequently, cognitive function.
-
Neuroinflammation: While not its primary mechanism, the reduction of Aβ oligomer-induced synaptic stress by this compound may lead to a downstream reduction in neuroinflammatory responses. Clinical studies have shown changes in biomarkers associated with neuroinflammation following this compound treatment.
Preclinical and Clinical Evidence: Quantitative Data
The mechanism of action of this compound is supported by a growing body of preclinical and clinical data.
Table 1: Preclinical Efficacy of this compound (CT1812)
| Model System | Experiment | Key Finding | Reference |
| Primary rat cortical neurons | Aβ42 Oligomer Binding Assay | This compound (CT1812) dose-dependently displaced bound Aβ42 oligomers. | Izzo et al., 2014 |
| Primary rat cortical neurons | Synaptic Density Assay | Treatment with this compound rescued Aβ42 oligomer-induced loss of synaptic puncta. | Izzo et al., 2014 |
| APP/PS1 transgenic mice | Morris Water Maze | Oral administration of a this compound analog restored cognitive function to wild-type levels. | Izzo et al., 2014 |
| Human AD postmortem brain tissue | Ex vivo Aβ Oligomer Displacement | This compound displaced endogenous Aβ oligomers from synaptic proteins.[1] | Izzo et al., 2021 |
Table 2: Clinical Biomarker Changes with this compound Treatment (Phase 1b/2a & SHINE Studies)
| Biomarker | Matrix | Change with this compound | Significance | Reference |
| Aβ Oligomers | CSF | Increased | Suggests displacement from brain tissue into CSF. | Izzo et al., 2021 |
| Neurogranin | CSF | Decreased | Indicates a reduction in synaptic damage. | Izzo et al., 2021 |
| Synaptotagmin-1 | CSF | Decreased | Consistent with reduced synaptic damage. | Izzo et al., 2021 |
| Glial Fibrillary Acidic Protein (GFAP) | Plasma | Reduced | Suggests a decrease in neuroinflammation. | Cognition Therapeutics, 2025 |
| Neurofilament Light (NfL) | Plasma | Reduced | Indicates a reduction in neurodegeneration. | Cognition Therapeutics, 2025 |
Detailed Experimental Protocols
Aβ42 Oligomer Preparation and Binding Assay (Adapted from Izzo et al., 2014)
This protocol describes the preparation of synthetic Aβ42 oligomers and their use in a neuronal binding assay to assess the displacement activity of compounds like this compound.
-
Aβ42 Oligomer Preparation:
-
Resuspend synthetic Aβ42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and incubate to ensure monomerization.
-
Evaporate HFIP and resuspend the peptide film in dimethyl sulfoxide (DMSO).
-
Dilute with sterile water to a final concentration that promotes oligomer formation and incubate at 4°C for 24 hours.
-
Confirm oligomer formation using Western blotting.
-
-
Neuronal Culture:
-
Culture primary rat cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 for 21 days in vitro (DIV) to allow for mature synapse formation.
-
-
Binding and Displacement Assay:
-
Add prepared Aβ42 oligomers to the mature neuronal cultures and incubate to allow for binding to synapses.
-
Add this compound or vehicle control at various concentrations and incubate for a specified period.
-
Fix the cells with paraformaldehyde.
-
Perform immunocytochemistry using antibodies against a dendritic marker (e.g., MAP2), a presynaptic marker (e.g., synaptophysin), and Aβ.
-
Acquire images using a high-content automated microscope.
-
Quantify the amount of Aβ puncta co-localized with synaptic markers along the dendrites.
-
Calculate the percentage displacement of Aβ oligomers by this compound compared to the vehicle control.
-
Cerebrospinal Fluid (CSF) Proteomics Analysis (General Protocol)
This protocol outlines a general workflow for the analysis of CSF proteomics to identify pharmacodynamic biomarkers of this compound treatment.
-
CSF Sample Collection:
-
Collect CSF from study participants at baseline and following the treatment period with this compound or placebo.
-
Immediately process and store samples at -80°C.
-
-
Sample Preparation:
-
Optional: Deplete high-abundance proteins (e.g., albumin) to enhance the detection of lower-abundance proteins.
-
Reduce and alkylate cysteine residues to denature proteins and prevent disulfide bond reformation.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label peptides from each sample with a unique TMT isobaric tag. This allows for the pooling of multiple samples for a single mass spectrometry run, enabling multiplexed quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each peptide (and thus protein) across the different samples based on the TMT reporter ion intensities.
-
-
Data Analysis:
-
Use specialized software to identify proteins from the MS/MS spectra and quantify their relative abundance.
-
Perform statistical analysis to identify proteins that are significantly altered in the this compound-treated group compared to the placebo group and from baseline.
-
-
Biomarker Identification:
-
Utilize bioinformatics tools to perform pathway analysis and network mapping on the differentially expressed proteins to identify biological processes and signaling pathways modulated by this compound.
-
Conclusion and Future Directions
This compound's mechanism of action represents a novel and promising approach to Alzheimer's disease therapy. By targeting the σ2 receptor and disrupting the initial binding of toxic Aβ oligomers to synapses, this compound addresses a critical upstream event in the neurodegenerative cascade. The preclinical and clinical data gathered to date provide strong evidence for its proposed mechanism and support its continued development.
Future research will focus on further elucidating the downstream signaling pathways affected by this compound and identifying additional biomarkers to track its therapeutic effects. The ongoing Phase 2 and upcoming Phase 3 clinical trials will be crucial in determining the long-term safety and efficacy of this compound in slowing cognitive decline and modifying the course of Alzheimer's disease. The unique synaptic protection offered by this compound may also position it as a valuable component of combination therapies for this complex and devastating disease.
References
Zervimesine's Engagement with the Sigma-2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (CT1812) is a clinical-stage small molecule antagonist of the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97).[1][2] This receptor is a key therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role as a binding site for toxic amyloid-beta (Aβ) oligomers.[2][3] this compound is designed to selectively bind to the sigma-2 receptor complex, acting as a negative allosteric modulator. This action displaces Aβ oligomers from their neuronal receptors, thereby mitigating their synaptotoxic effects.[2][4] This technical guide provides an in-depth overview of the binding affinity of this compound to the sigma-2 receptor, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.
Quantitative Binding and Functional Data
While direct competitive binding affinity values (Kᵢ) for this compound are not extensively published in publicly available literature, its potent functional interaction with the sigma-2 receptor in the context of Alzheimer's disease pathology has been quantified. The following table summarizes the key quantitative data for this compound's activity related to its engagement with the sigma-2 receptor and its primary therapeutic effect of displacing Aβ oligomers.
| Parameter | Value | Description | Source |
| EC₅₀ (Treatment) | 358 nM | Effective concentration to displace 50% of pre-bound amyloid-beta oligomers from neurons. | [1] |
| EC₅₀ (Prevention) | 6.8 µM | Effective concentration to prevent 50% of amyloid-beta oligomer binding to neurons. | [1] |
These values demonstrate this compound's potent activity in rescuing neurons from the toxic effects of Aβ oligomers, a key downstream consequence of its interaction with the sigma-2 receptor.
Experimental Protocols
The binding affinity of ligands for the sigma-2 receptor is typically determined using competitive radioligand binding assays. A standard protocol for this assay is detailed below.
Competitive Radioligand Binding Assay for Sigma-2 Receptor
This protocol is a standard method used to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for the sigma-2 receptor.
1. Materials and Reagents:
-
Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective sigma receptor ligand.
-
Sigma-1 Masking Ligand: (+)-Pentazocine, to selectively block the sigma-1 receptor binding sites.
-
Non-specific Binding Control: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).
-
Membrane Preparation: Homogenized tissue or cell lysates rich in sigma-2 receptors (e.g., from rat liver or specific cell lines).
-
Assay Buffer: Typically a Tris-HCl based buffer at a physiological pH.
-
Scintillation Cocktail and Counter: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
2. Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue source known to express a high density of sigma-2 receptors.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, [³H]DTG at a concentration near its Kₔ, and (+)-pentazocine to saturate the sigma-1 receptors.
-
Competitive Inhibition: Add varying concentrations of the test compound (e.g., this compound) to the wells to compete with [³H]DTG for binding to the sigma-2 receptor.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Below is a graphical representation of this experimental workflow.
Workflow for determining sigma-2 receptor binding affinity.
Signaling Pathways and Mechanism of Action
This compound's therapeutic rationale is based on its ability to modulate the sigma-2 receptor, which is implicated in the pathophysiology of Alzheimer's disease. The sigma-2 receptor (TMEM97) is part of a larger protein complex that can include the Progesterone Receptor Membrane Component 1 (PGRMC1).[4] This complex acts as a synaptic receptor for soluble Aβ oligomers, which are known to be highly neurotoxic.
The binding of Aβ oligomers to the sigma-2 receptor complex is a critical early event in the synaptic dysfunction cascade observed in Alzheimer's disease. This binding can lead to impaired synaptic plasticity, loss of dendritic spines, and ultimately, neuronal death.
This compound acts as an allosteric antagonist at the sigma-2 receptor complex.[4] By binding to this complex, this compound induces a conformational change that reduces the affinity of Aβ oligomers for their binding site. This leads to the displacement of already bound oligomers and prevents further binding.[1] The displaced Aβ oligomers can then be cleared from the synaptic cleft. This mechanism of action is depicted in the signaling pathway diagram below.
References
- 1. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CT1812, a Small Molecule Sigma-2 Receptor Antagonist for Alzheimer's Disease Treatment: A Systematic Review of Available Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Zervimesine (CT-1812): A Preclinical Toxicology and Safety Profile Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (CT-1812), an investigational small molecule drug developed by Cognition Therapeutics, is a selective sigma-2 (σ2) receptor antagonist designed to treat neurodegenerative diseases, most notably Alzheimer's disease.[1] Its mechanism of action involves modulating the σ2 receptor complex, which in turn displaces toxic amyloid-beta (Aβ) oligomers from neuronal synapses.[1][2][3][4] This is hypothesized to prevent the synaptotoxicity that is a hallmark of Alzheimer's disease, thereby protecting against cognitive decline. While extensive clinical trial data is available, this guide focuses on the publicly available information regarding the preclinical toxicology and safety of this compound.
It is important to note that specific quantitative preclinical toxicology data, such as No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50), are not extensively detailed in the public domain. The available information consistently characterizes this compound as being "well-tolerated" in preclinical models, with a favorable safety profile observed in subsequent clinical trials.
Mechanism of Action and Rationale for Safety
This compound's therapeutic rationale is rooted in its ability to interfere with the binding of toxic Aβ oligomers to the σ2 receptor complex on neuronal surfaces.[1] This displacement is believed to mitigate the downstream cascade of synaptic damage and neuronal dysfunction.
dot
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - UCL Discovery [discovery.ucl.ac.uk]
- 3. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]
Zervimesine's Impact on Amyloid-Beta: A Technical Guide for Researchers
Executive Summary
Zervimesine (CT1812) is an investigational small molecule therapeutic that represents a novel approach to addressing the pathology of Alzheimer's disease. Unlike traditional therapies aimed at preventing the formation of amyloid-beta (Aβ) plaques, this compound acts as a selective antagonist of the sigma-2 (σ2) receptor complex. This interaction allosterically modulates other synaptic receptors, leading to the displacement of toxic Aβ oligomers from neuronal synapses. This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its mechanism of action, its effects on Aβ oligomer-related pathology, and the experimental methodologies used to elucidate these effects. The evidence suggests that this compound's primary effect is not the inhibition of Aβ oligomerization itself, but rather the mitigation of its synaptotoxicity by preventing and reversing its binding to neurons.
Mechanism of Action: A Paradigm Shift from Aggregation Inhibition
This compound's therapeutic rationale is centered on its function as a sigma-2 (σ2) receptor antagonist.[1] The σ2 receptor is part of a complex that includes the progesterone receptor membrane component 1 (PGRMC1) and is involved in regulating the affinity of Aβ oligomers for neuronal receptors.[1] By binding to the σ2 receptor, this compound acts as a negative allosteric modulator, reducing the ability of toxic Aβ oligomers to bind to synapses.[1] Preclinical studies have demonstrated that compounds in the same class as this compound not only block the binding of various Aβ species to neuronal receptors but can also displace them after they have bound.[1] This mechanism suggests a neuroprotective role by shielding synapses from the damaging effects of Aβ oligomers, which are widely considered to be a primary driver of synaptic dysfunction and cognitive decline in Alzheimer's disease.[2][3]
The proposed signaling pathway for this compound's action is depicted below.
Quantitative Data on this compound's Effects
While specific data on the direct inhibition of Aβ oligomerization (e.g., IC50 values from Thioflavin T assays) are not extensively available in public literature, preclinical and clinical studies provide quantitative insights into this compound's ability to displace Aβ oligomers and modulate downstream biomarkers.
Preclinical Evidence of Aβ Oligomer Displacement
Preclinical studies have demonstrated that this compound can significantly displace Aβ oligomers from synapses. These experiments were conducted in vitro using cultured neurons, ex vivo with postmortem human brain tissue, and in vivo in transgenic mouse models of Alzheimer's disease.[4]
| Model System | Key Finding | Reference |
| Cultured Neurons | Blocks binding of toxic Aβ oligomers to synapses and restores trafficking deficits. | [5] |
| Human AD Brain Tissue (ex vivo) | Displaces bound Aβ oligomers from cortical tissue slices. | [3] |
| APP/PS1 Transgenic Mice (in vivo) | Displaces Aβ oligomers into the brain's interstitial fluid and cerebrospinal fluid (CSF). | [3] |
Clinical Biomarker Data
Clinical trials have assessed the impact of this compound on various CSF and plasma biomarkers, providing evidence of its target engagement and downstream effects on Alzheimer's disease pathology.
| Clinical Study | Biomarker | Result | Reference |
| Phase 1b (SNAP - NCT03522129) | CSF Aβ Oligomers | Increased by >250-500% above baseline after a single dose of CT1812 (560 mg), suggesting displacement from the brain. No change was observed with placebo. | [6][7] |
| CSF Aβ40 and Aβ42 Monomers | Little to no change observed. | [7] | |
| Phase 2 (SHINE - NCT03507790) | Plasma p-tau217 | Lower baseline levels correlated with a more robust cognitive response. In patients with lower p-tau217, this compound slowed cognitive decline by 95% compared to placebo. | [8][9] |
| Plasma Glial Fibrillary Acidic Protein (GFAP) | Significant reductions observed in the low-p-tau217 subgroup, indicating reduced neuroinflammation. | [10] | |
| Plasma Neurofilament Light (NfL) | Reduced in this compound-treated participants compared to placebo, suggesting a reduction in neurodegeneration. | [10] | |
| CSF Aβ species | Normalizing trends observed. | [11][12] | |
| Cognitive Decline (ADAS-Cog11) | In the SHINE low-p-tau217 subgroup, this compound treatment resulted in a 95% slowing of cognitive decline compared to placebo. | [8][9] | |
| Phase 2 (SHIMMER - NCT05225415) in DLB | Neuropsychiatric Inventory (NPI-12) | This compound-treated patients scored 86% better than placebo-treated patients after six months. | [11] |
Experimental Protocols and Methodologies
The following sections outline the key experimental methodologies used to evaluate the effects of this compound on Aβ oligomers.
Aβ Oligomer Displacement Assays
As detailed in Izzo et al. (2021), the displacement of Aβ oligomers by this compound was assessed using several models:[4]
-
In Vitro Synaptic Binding Assay:
-
Primary cortical neurons are cultured.
-
Fluorescently labeled Aβ oligomers are applied to the neurons.
-
This compound is added at various concentrations.
-
The displacement of fluorescent Aβ oligomers from synapses is quantified using high-content imaging.
-
-
Ex Vivo Human Brain Tissue Assay:
-
Unfixed postmortem cortical tissue from Alzheimer's patients is sectioned.
-
Sections are incubated with this compound or a vehicle control.
-
The amount of endogenous Aβ oligomers remaining in the tissue is measured by ELISA or Western blot.
-
-
In Vivo Microdialysis in Transgenic Mice:
-
A microdialysis probe is implanted into the hippocampus of an APP/PS1 transgenic mouse.
-
This compound is administered systemically.
-
Interstitial fluid is collected at timed intervals.
-
Aβ oligomer levels in the dialysate are measured to assess their displacement from brain tissue into the extracellular space.
-
Analysis of Clinical Biomarkers
In human clinical trials, CSF and plasma samples are analyzed to measure changes in key biomarkers:
-
CSF Aβ Oligomer Measurement: A specialized microimmunoelectrode (MIE) with an oligomer-selective antibody (A11) or native Western blots are used to quantify Aβ oligomer levels in CSF samples collected via lumbar catheter.[3]
-
Standard Biomarker Analysis: Commercially available ELISA or other immunoassay platforms are used to measure levels of Aβ40, Aβ42, p-tau217, NfL, and GFAP in CSF and plasma.
Hypothetical Workflow for Assessing Aggregation Inhibition (Thioflavin T Assay)
While the primary mechanism of this compound is not the inhibition of oligomerization, a Thioflavin T (ThT) assay is a standard method to assess a compound's effect on amyloid fibril formation. A generalized protocol is provided below.
-
Preparation: Aβ monomers are prepared in a suitable buffer. A stock solution of ThT is prepared and filtered.
-
Incubation: Aβ monomers are incubated with either this compound at various concentrations or a vehicle control in a 96-well plate. The plate is incubated at 37°C with continuous shaking to promote aggregation.
-
Measurement: At specified time points, ThT is added to the wells, and fluorescence is measured using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
Analysis: An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The effect of this compound would be determined by comparing the fluorescence curves of the treated samples to the control.
The logical workflow for such an experiment is visualized below.
Conclusion
This compound presents a unique, targeted approach for the treatment of Alzheimer's disease by focusing on the toxic interaction between Aβ oligomers and neuronal synapses. Its mechanism as a σ2 receptor antagonist that displaces bound oligomers is supported by a growing body of preclinical and clinical evidence. The significant increase in CSF Aβ oligomers following this compound administration in patients provides strong evidence of target engagement in the central nervous system. Furthermore, the modulation of downstream biomarkers of neuroinflammation and neurodegeneration, particularly in patients with lower baseline tau pathology, suggests a disease-modifying potential. While this compound may not directly inhibit the formation of Aβ oligomers, it effectively mitigates their pathological effects at the synapse, offering a promising neuroprotective strategy for individuals with Alzheimer's disease. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of this novel compound.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. cogrx.com [cogrx.com]
- 3. cogrx.com [cogrx.com]
- 4. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.cogrx.com [ir.cogrx.com]
- 9. Cognition Therapeutics Presents Phase 3 Plan for this compound (CT1812) in Alzheimer’s Disease at Clinical Trials on Alzheimer’s Disease (CTAD) Conference - BioSpace [biospace.com]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. Cognition Therapeutics Presents Data at AAIC Highlighting Broad Neurological Impact of this compound (CT1812) in Dementia with Lewy Bodies and Alzheimer’s Disease - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
Zervimesine (CT1812): A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zervimesine (CT1812) is a first-in-class, orally bioavailable, small-molecule antagonist of the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). It is under clinical investigation as a potential disease-modifying therapy for neurodegenerative disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). This compound's primary mechanism of action involves the allosteric modulation of the σ2 receptor complex, which prevents the binding of and displaces toxic amyloid-beta (Aβ) and alpha-synuclein (ɑ-synuclein) oligomers from neuronal synapses. This action is hypothesized to mitigate downstream synaptotoxicity, restore cellular trafficking processes, and ultimately slow cognitive decline. This document provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies for this compound.
Pharmacodynamics: The Science of this compound's Action
This compound's therapeutic rationale is centered on its function as a negative allosteric modulator of the σ2 receptor complex. This receptor is a binding site for toxic protein oligomers, which are implicated in the pathology of several neurodegenerative diseases.[1][2]
Mechanism of Action
This compound binds to the σ2 receptor (TMEM97), which is believed to interact with other proteins like the progesterone receptor membrane component 1 (PGRMC1) and the cellular prion protein (PrPc) at the neuronal synapse. This binding event is thought to destabilize the binding site for toxic oligomers (such as Aβ and ɑ-synuclein), increasing their off-rate and facilitating their clearance into the cerebrospinal fluid (CSF).[1] By preventing these toxic oligomers from binding to and damaging synapses, this compound is proposed to protect synaptic integrity and function.[3]
Target Engagement & Effects
Clinical and preclinical studies have demonstrated clear evidence of target engagement. In Alzheimer's patients, administration of this compound led to a significant increase in the concentration of Aβ oligomers in the CSF, consistent with the displacement of these oligomers from the brain.[1] This was not accompanied by changes in Aβ monomer levels, indicating a selective action on the pathogenic oligomeric species.[1] Furthermore, treatment has been associated with a reduction in CSF concentrations of synaptic damage markers (neurogranin and synaptotagmin) and phosphorylated tau fragments.[1] Proteomic analyses of CSF from clinical trial participants revealed that this compound treatment alters biological pathways related to synaptic function, vesicle trafficking, and lipoprotein biology.[4]
Signaling Pathway
The binding of this compound to the σ2 receptor (TMEM97) initiates a cascade that prevents the synaptotoxicity induced by Aβ oligomers. The diagram below illustrates this proposed signaling pathway.
Pharmacokinetics: Absorption, Distribution, and Metabolism
The pharmacokinetic (PK) profile of this compound has been characterized in Phase 1 clinical trials involving healthy young and elderly volunteers. The drug exhibits properties suitable for a once-daily oral therapeutic for chronic neurodegenerative disease.
Absorption and Distribution
This compound is orally bioavailable and designed to be highly brain-penetrant.[1] Following single and multiple ascending doses, plasma concentrations of this compound were found to be dose-proportional across a wide range.[5] The drug was measurable in the CSF of subjects at doses of 560 mg and 840 mg, confirming its ability to cross the blood-brain barrier.[6] In elderly subjects (≥65 years old), the maximum plasma concentration (Cmax) and total exposure (AUC) were approximately 1.5 to 1.6 times higher than in younger subjects.[6]
Metabolism and Excretion
A dedicated study using radiolabeled [14C]-CT1812 was conducted to understand the absorption, metabolism, and excretion of the drug. Minimal accumulation was observed after 14 days of once-daily dosing.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the mean plasma pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers.[5]
Table 1: Mean Plasma PK Parameters in Healthy Young Subjects (Single Ascending Dose - SAD)
| Dose Level (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-last) (hr*ng/mL) |
| 280 | 1410 (±380) | 1.5 (1-4) | 12600 (±3700) |
| 560 | 2530 (±650) | 1.5 (1-2) | 26000 (±8100) |
| 840 | 4400 (±1400) | 1.5 (1-4) | 48700 (±13300) |
| 1120 | 5570 (±1330) | 2.0 (1-4) | 68200 (±21100) |
| Data presented as mean (±SD) for Cmax and AUC; median (range) for Tmax. |
Table 2: Mean Plasma PK Parameters in Healthy Young & Elderly Subjects (Multiple Ascending Dose - MAD at Day 14)
| Cohort | Dose Level (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (hr*ng/mL) |
| Young | 280 | 1340 (±350) | 1.5 (1-2) | 11400 (±3200) |
| Young | 560 | 2630 (±870) | 1.5 (1.5-2) | 25800 (±8500) |
| Young | 840 | 4750 (±1900) | 1.5 (1.5-2) | 46700 (±18400) |
| Elderly (≥65) | 560 | 4250 (±1280) | 1.5 (1.5-4) | 39800 (±12800) |
| Data presented as mean (±SD) for Cmax and AUC; median (range) for Tmax. |
Key Experimental Protocols
The pharmacodynamic and pharmacokinetic properties of this compound have been elucidated through a series of preclinical and clinical experiments. The methodologies for key assays are detailed below.
Protocol: Quantification of this compound in Plasma and CSF
This protocol describes the method used to determine the concentration of this compound in biological matrices, essential for pharmacokinetic analysis.
-
Objective: To quantify this compound concentrations in human plasma and cerebrospinal fluid.
-
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Sample Collection: Collect plasma and CSF from subjects at specified time points post-dose.[3] Samples are immediately processed and stored at -80°C until analysis.
-
Sample Preparation: Thaw samples on ice. Precipitate proteins by adding a volume of organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the precipitated protein.
-
Extraction: Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.
-
LC Separation: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column). Elute this compound and the internal standard using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS/MS Detection: Introduce the eluent into a triple quadrupole mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Construct a calibration curve using standards of known this compound concentration. Determine the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol: Aβ Oligomer Displacement Assay (from Human Brain Tissue)
This ex vivo assay provides direct evidence of this compound's ability to displace bound Aβ oligomers from human brain tissue, a key pharmacodynamic effect.
-
Objective: To measure the displacement of endogenous Aβ oligomers from post-mortem Alzheimer's disease brain tissue by this compound.
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot.
-
Procedure:
-
Tissue Preparation: Obtain unfixed, post-mortem human cortical tissue from clinically confirmed AD patients. Prepare 10 µm-thick cryosections and mount them on glass slides.
-
Incubation: Incubate the tissue sections with ascending concentrations of this compound (or vehicle control) in a suitable buffer (e.g., artificial CSF) for a defined period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant (incubation buffer) from each slide. This supernatant now contains any Aβ oligomers that were displaced from the tissue.
-
Quantification (ELISA): Analyze the collected supernatant using an ELISA specific for total Aβ. This quantifies the total amount of Aβ displaced from the tissue sections.
-
Confirmation (Western Blot): To confirm that the displaced material is oligomeric, subject the supernatant to non-denaturing western blotting using an oligomer-specific antibody (e.g., A11). This provides qualitative confirmation of the presence of Aβ oligomers.
-
Protocol: CSF Proteomic Analysis
This protocol is used to identify and quantify changes in the CSF proteome following this compound treatment, providing insights into the drug's downstream biological effects.
-
Objective: To identify pharmacodynamic biomarkers by comparing the CSF proteome of this compound-treated and placebo-treated subjects.
-
Methodology: Tandem Mass Tag (TMT) Mass Spectrometry.
-
Procedure:
-
CSF Collection: Obtain CSF via lumbar puncture from trial participants at baseline (pre-dose) and at the end of the treatment period.
-
Sample Preparation: Reduce and alkylate the proteins within the CSF samples. Digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling: Label the peptides from each sample with a unique isobaric tandem mass tag (TMT) reagent. TMT reagents allow for the simultaneous identification and quantification of proteins from multiple samples in a single analysis.
-
Pooling and Fractionation: Combine the TMT-labeled peptide samples into a single multiplexed sample. Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce complexity.
-
LC-MS/MS Analysis: Analyze each fraction by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer. The instrument isolates peptide precursor ions, fragments them (generating reporter ions from the TMT tags), and measures the mass-to-charge ratio of both the peptide fragments (for identification) and the reporter ions (for quantification).
-
Data Analysis: Use specialized software to identify the peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different samples by comparing the intensities of the TMT reporter ions. Perform statistical analysis to identify proteins that are significantly differentially abundant between the this compound and placebo groups.
-
References
- 1. Sample Preparation for Proteomic Analysis of Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cerebrospinal fluid pharmacodynamic biomarkers and molecular correlates of brain activity in a Phase 2 clinical trial of the Alzheimer's disease drug candidate CT1812 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CT1812 biomarker signature from a meta-analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Zervimesine: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (formerly CT1812), developed by Cognition Therapeutics, is an investigational small molecule therapeutic targeting neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1] It represents a novel therapeutic approach by targeting the sigma-2 (σ-2) receptor complex, which is implicated in the synaptic toxicity of amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the experimental data and methodologies that underpin its progression.
Discovery and Preclinical Development
This compound emerged from phenotypic screening programs designed to identify compounds that could reverse the synaptotoxicity of soluble Aβ oligomers in cultured neurons.[4] The lead compound, CT1812, was chemically optimized from a series of small molecules that demonstrated the ability to block and displace the binding of various Aβ species to neuronal receptors.
Mechanism of Action
This compound is a brain-penetrant, small-molecule antagonist of the sigma-2 (σ-2) receptor, also known as TMEM97.[5] The therapeutic rationale is based on the understanding that the σ-2 receptor complex acts as a receptor for toxic oligomers of Aβ and α-synuclein at the neuronal synapse.[3][6] By acting as a negative allosteric modulator of this receptor, this compound is hypothesized to:
-
Displace Bound Oligomers: this compound actively displaces Aβ and α-synuclein oligomers that are already bound to synaptic receptors.[3][7]
-
Prevent Oligomer Binding: It prevents the initial binding of these toxic oligomers to neurons.[6]
-
Promote Clearance: By displacing oligomers, it facilitates their clearance into the cerebrospinal fluid (CSF).[7][8]
-
Restore Synaptic Function: This action protects synapses from oligomer-induced toxicity, rescuing synaptic function and potentially slowing cognitive decline.[3][6]
The proposed signaling pathway for this compound's neuroprotective effect is illustrated below.
References
- 1. ir.cogrx.com [ir.cogrx.com]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. Cognition Therapeutics sets Phase 3 plan for Alzheimer’s drug | CGTX Stock News [stocktitan.net]
- 4. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indw… [ouci.dntb.gov.ua]
- 6. Cognition Therapeutics' Positive Clinical Data from this compound (CT1812) Phase 2 Study in Dementia with Lewy Bodies (DLB) will be Presented in a Podium Presentation at AAIC - BioSpace [biospace.com]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sigma-2 Receptors in Neurodegenerative Disease: A Technical Guide for Researchers
Abstract
The sigma-2 receptor (S2R), recently identified as Transmembrane Protein 97 (TMEM97), has emerged as a critical modulator of cellular homeostasis and a promising therapeutic target for a range of neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the core biology of S2R, its implication in the pathogenesis of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis, and the therapeutic potential of S2R--targeting ligands. We present a comprehensive summary of quantitative data on ligand binding and efficacy, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support researchers and drug development professionals in this rapidly evolving field.
Introduction to Sigma-2 Receptors (TMEM97)
First distinguished pharmacologically from the sigma-1 receptor in 1990, the molecular identity of the sigma-2 receptor as TMEM97 was only recently established in 2017.[2] TMEM97 is a four-pass transmembrane protein primarily located in the endoplasmic reticulum (ER) and is also found in the plasma membrane and lysosomes.[1][2] S2R is widely expressed in the central nervous system, with high densities in the cerebellum, motor cortex, hippocampus, and substantia nigra.[1]
Functionally, S2R is a multifaceted protein involved in a variety of cellular processes crucial for neuronal health, including:
-
Cholesterol Homeostasis: S2R forms a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[3][4] This complex is integral to the internalization of LDL cholesterol.[4] S2R also interacts with the Niemann-Pick C1 (NPC1) protein, regulating the transport of cholesterol out of lysosomes.[4]
-
Calcium Signaling: S2R modulates intracellular calcium levels by stimulating the release of calcium from the endoplasmic reticulum.[5][6]
-
Protein Trafficking and Autophagy: The receptor is implicated in the regulation of protein trafficking and autophagy, essential processes for clearing misfolded protein aggregates that are hallmarks of many neurodegenerative diseases.[1][2]
-
Cellular Stress Responses: S2R is involved in the cellular response to oxidative stress and can influence cell survival pathways.[1][5]
Given its central role in these fundamental cellular functions, dysregulation of S2R activity is increasingly linked to the pathophysiology of neurodegenerative disorders.
Role of Sigma-2 Receptors in Neurodegenerative Diseases
Alzheimer's Disease (AD)
The involvement of S2R in AD is the most extensively studied. A key pathological feature of AD is the accumulation of amyloid-beta (Aβ) oligomers, which are highly neurotoxic and lead to synaptic dysfunction and neuronal death.
-
Aβ Oligomer Receptor: The S2R/PGRMC1 complex acts as a binding site for Aβ oligomers on neuronal synapses.[7] This interaction facilitates the internalization of Aβ, leading to synaptotoxicity.[3]
-
Therapeutic Intervention: S2R antagonists, such as the clinical candidate CT1812 , have been shown to displace Aβ oligomers from their binding sites on neurons.[8][9] This action prevents the downstream toxic effects, restores synaptic function, and improves cognitive performance in preclinical models of AD.[8][9]
-
Cholesterol Dysregulation: The role of S2R in cholesterol homeostasis is also highly relevant to AD, as dysregulation of lipid metabolism is a known risk factor for the disease.[10]
Parkinson's Disease (PD) and other α-Synucleinopathies
The aggregation of α-synuclein protein is a central event in the pathogenesis of PD and other α-synucleinopathies like Dementia with Lewy Bodies. Emerging evidence suggests that S2R modulators can mitigate α-synuclein-induced neurotoxicity.[1][2] Preclinical studies have demonstrated that targeting S2R can protect against the detrimental effects of α-synuclein oligomers.[1]
Huntington's Disease (HD)
HD is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein. S2R modulators have shown neuroprotective effects in in vitro models of HD.[11] These compounds can reduce the neuronal toxicity induced by mHTT, suggesting a potential therapeutic avenue for this devastating disease.[11]
Amyotrophic Lateral Sclerosis (ALS)
The role of S2R in ALS is an emerging area of research. Some studies suggest a potential link between S2R and the C9orf72 gene, the most common genetic cause of ALS.[12][13] The C9orf72 protein is involved in regulating autophagy and vesicle trafficking, pathways where S2R also plays a role.[13] Further investigation is needed to elucidate the precise nature of the S2R-C9orf72 interaction and its implications for ALS pathology.
Quantitative Data on Sigma-2 Receptor Ligands
The development of selective S2R ligands has been crucial for elucidating the receptor's function and therapeutic potential. The following tables summarize binding affinities and in vivo efficacy data for key S2R modulators.
| Ligand | S2R Ki (nM) | S1R Ki (nM) | Selectivity (S1R/S2R) | Primary Activity | Reference |
| CT1812 | ~10-20 (estimated) | >1000 | >50 | Antagonist | [8][9] |
| SAS-0132 | 5.1 | >1000 | >196 | Antagonist/Modulator | [14][15] |
| DKR-1677 | 5.1 | Not reported | High | Modulator | [5][15] |
| JVW-1625 | 5.5 | 198 | 36 | Modulator | [16] |
| PB28 | 46 | 13 | 0.28 | Agonist | [17] |
| Siramesine | 0.16 | 137 | 856 | Agonist | [18] |
| DTG | 39.9 | 35.5 | 0.89 | Non-selective | [10] |
| RHM-4 | 0.78 | 400 | 513 | Antagonist | [19] |
Table 1: Binding Affinities and Selectivity of Key Sigma-2 Receptor Ligands.
| Ligand | Animal Model | Dosage | Key Findings | Reference |
| CT1812 | mThy1-hAPP751 transgenic mice (AD) | Doses achieving 80% receptor occupancy | Significant cognitive improvement. | [8] |
| SAS-0132 | Thy-1 hAPPLond/Swe+ transgenic mice (AD) | 10 mg/kg, daily | Improved cognitive performance in Y-maze and sociability tests. | [8][14] |
| DKR-1677 | Blast-induced and CCI TBI mice | 3 mg/kg | Decreased axonal degeneration and protected against cognitive impairment. | [15] |
Table 2: In Vivo Efficacy of Selected Sigma-2 Receptor Modulators.
Key Experimental Protocols
This section provides detailed methodologies for fundamental experiments used to study S2R function.
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound for the S2R.
Materials:
-
Cell or tissue homogenates expressing S2R (e.g., rat liver membranes).
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine).
-
Sigma-1 receptor masking agent: (+)-Pentazocine.
-
Non-specific binding control: Unlabeled DTG.
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[20]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-DTG (typically near its Kd, ~5-10 nM), and 100 nM (+)-pentazocine to block binding to sigma-1 receptors.[20]
-
Competition: Add varying concentrations of the unlabeled test compound to the wells. For determining non-specific binding, add a high concentration of unlabeled DTG (e.g., 10 µM).[20]
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.[20]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[20]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[20]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.[20]
Aβ Oligomer Binding Assay in Primary Neurons
This assay assesses the ability of a compound to inhibit the binding of Aβ oligomers to neurons.
Materials:
-
Primary cortical or hippocampal neurons cultured for at least 21 days.
-
Synthetic Aβ₁₋₄₂ oligomers, fluorescently labeled (e.g., with HiLyte Fluor 488).
-
Test compound (e.g., CT1812).
-
Neuronal culture medium.
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Neuron Culture: Plate primary neurons on poly-D-lysine coated coverslips and culture for at least 21 days to allow for mature synapse formation.
-
Compound Treatment: Pre-incubate the neurons with the test compound at the desired concentration for 1 hour.
-
Aβ Oligomer Addition: Add fluorescently labeled Aβ oligomers to the culture medium and incubate for 1 hour.
-
Washing and Fixation: Gently wash the neurons to remove unbound oligomers and then fix the cells with 4% paraformaldehyde.
-
Imaging: Mount the coverslips on slides with DAPI-containing mounting medium. Acquire images using a fluorescence microscope, capturing both the DAPI (nuclei) and the fluorescent signal from the labeled Aβ oligomers.
-
Quantification: Quantify the fluorescence intensity of Aβ oligomer binding per neuron or per unit area of neurite. Compare the intensity in compound-treated wells to vehicle-treated controls to determine the percentage of inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the neuroprotective effect of a compound against a specific toxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons).
-
Neurotoxin (e.g., Aβ oligomers, rotenone).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a detergent-based solution).
-
96-well plate reader.
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.[21][22]
-
Treatment: Pre-treat the cells with the test compound for a specified period (e.g., 1-2 hours).
-
Toxin Exposure: Add the neurotoxin to the wells to induce cell death.
-
MTT Addition: After the toxin incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
In Vivo Cognitive Assessment (Morris Water Maze)
This protocol assesses spatial learning and memory in rodent models.
Materials:
-
Circular water tank (1.2-2.0 m in diameter).
-
Escape platform submerged 1-2 cm below the water surface.
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint).
-
Video tracking system and software.
-
Distinct visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse in the water facing the wall of the tank at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.[23][24]
-
If the mouse does not find the platform within the time limit, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Data Analysis:
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving the sigma-2 receptor.
Caption: Aβ Oligomer Binding and Internalization Pathway.
References
- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. An interaction between synapsin and C9orf72 regulates excitatory synapses and is impaired in ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular and physiological functions of C9ORF72 and implications for ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Targeting σ2R/TMEM97 with novel aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Zervimesine's Impact on Synaptic Plasticity and Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zervimesine (CT1812) is an investigational, orally bioavailable small molecule that acts as a selective antagonist of the sigma-2 (σ-2) receptor complex. Emerging preclinical and clinical evidence suggests that this compound holds therapeutic potential for neurodegenerative disorders, such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB), by positively modulating synaptic plasticity and function. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data from key clinical trials and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative disease therapeutics.
Introduction
Synaptic dysfunction and loss are early and critical events in the pathophysiology of neurodegenerative diseases, leading to cognitive decline and functional impairment. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) oligomers, which are known to be highly synaptotoxic.[1] These oligomers bind to neuronal receptors, disrupting synaptic plasticity and leading to a cascade of detrimental downstream effects.[1]
This compound (CT1812) represents a novel therapeutic approach that targets the sigma-2 (σ-2) receptor complex to mitigate the synaptotoxic effects of Aβ oligomers.[1] By acting as a negative allosteric modulator of this receptor complex, this compound reduces the binding affinity of Aβ oligomers to neuronal synapses, thereby protecting them from damage and preserving their function.[2][3] This document synthesizes the available data on this compound's impact on synaptic health and function.
Mechanism of Action: The Sigma-2 Receptor Complex
This compound's primary target is the sigma-2 (σ-2) receptor, a protein also known as Transmembrane Protein 97 (TMEM97).[1] This receptor forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which is involved in the cellular uptake of Aβ oligomers.[4][5] By binding to this complex, this compound is thought to induce a conformational change that displaces bound Aβ oligomers and prevents their toxic interaction with synaptic components.[6][7] This action is believed to be the primary mechanism through which this compound exerts its neuroprotective and synaptoprotective effects.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below. Aβ oligomers bind to the sigma-2 receptor complex, leading to synaptic dysfunction. This compound, as an antagonist, interferes with this binding, thereby preventing the downstream pathological events.
Quantitative Data from Clinical Trials
This compound has been evaluated in several Phase 2 clinical trials in patients with Alzheimer's disease and Dementia with Lewy Bodies. The following tables summarize the key quantitative findings related to synaptic function and clinical outcomes.
Table 1: SEQUEL Study (NCT04735536) - Quantitative Electroencephalography (qEEG) in Mild-to-Moderate AD
| Parameter | Treatment Group | Result | p-value | Reference(s) |
| Global Relative Theta Power | This compound vs. Placebo | Consistent numerical reduction | 0.123 (non-significant) | [4][8][9] |
| Regional Relative Theta Power (Central) | This compound vs. Placebo | Statistically significant reduction | <0.006 | [4][9] |
| Global Alpha AEC-c (Functional Connectivity) | This compound vs. Placebo | Nominally significant improvement | 0.034 | [4][8][9] |
Table 2: SHINE Study (NCT03507790) - Cognitive and Functional Outcomes in Mild-to-Moderate AD (6 Months)
| Endpoint | Subgroup | This compound (Pooled Doses) | Placebo | % Slowing of Decline | Reference(s) |
| ADAS-Cog 11 | Overall Population | -1.66 point decline | -2.70 point decline | 39% | [10] |
| ADAS-Cog 11 | Low Plasma p-tau217 | - | - | 95% | [11] |
| MMSE | Low Plasma p-tau217 | - | - | 108% | [11] |
Table 3: SHIMMER Study (NCT05225415) - Clinical Outcomes in Dementia with Lewy Bodies (6 Months)
| Endpoint | This compound vs. Placebo | Improvement/Reduction | Reference(s) |
| Neuropsychiatric Inventory (NPI) | 86% improvement | Reduced anxiety, hallucinations, and delusions | [12][13] |
| Clinician Assessment of Fluctuation (CAF) | 91% reduction in cognitive fluctuations | - | [12][13] |
| ADCS-Activities of Daily Living (ADCS-ADL) | 52% preservation of functional ability | - | [13] |
| MDS-United Parkinson's Disease Rating Scale (MDS-UPDRS) | 62% maintenance of motor function | - | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's effects.
In Vitro Synapse Protection Assay
This protocol is based on the methodology described in preclinical studies of this compound.[1][14]
-
Cell Culture: Primary hippocampal or cortical neurons are cultured to maturity to allow for the formation of synaptic connections.
-
Treatment: Cultures are treated with synaptotoxic concentrations of Aβ oligomers in the presence or absence of varying concentrations of this compound.
-
Incubation: The treated cultures are incubated for a period of 24 to 48 hours to allow for the effects of Aβ oligomers and this compound to manifest.
-
Immunocytochemistry: Neurons are fixed, permeabilized, and stained with antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers.
-
Imaging and Analysis: High-resolution images of the stained neurons are captured using automated microscopy. The number and density of colocalized presynaptic and postsynaptic puncta are quantified using image analysis software to determine synaptic density.
Quantitative Electroencephalography (qEEG) in Clinical Trials
The following protocol outlines the methodology used in the SEQUEL study (NCT04735536) to assess the impact of this compound on synaptic function.[8][9][15]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed. Patients receive this compound (e.g., 300 mg daily) or a matching placebo for a defined treatment period (e.g., 29 days), followed by a washout period and then crossover to the other treatment arm.[15]
-
EEG Recording: Resting-state EEG is recorded at baseline and at the end of each treatment period. Recordings are typically performed with the patient in a relaxed, eyes-closed state.
-
Data Processing: The raw EEG data is pre-processed to remove artifacts (e.g., eye blinks, muscle activity). The cleaned data is then subjected to quantitative analysis.
-
Spectral Analysis: The EEG signal is decomposed into different frequency bands (e.g., delta, theta, alpha, beta). The relative power of each band is calculated. A key endpoint is the change in relative theta power, as an increase is associated with cognitive decline in AD.[4][8][9]
-
Functional Connectivity Analysis: Measures such as the Amplitude Envelope Correlation corrected for volume conduction (AEC-c) are calculated to assess the functional connectivity between different brain regions. An improvement in alpha band connectivity is a positive indicator of synaptic function.[4][8][9]
-
Statistical Analysis: A linear mixed model is used to analyze the change from baseline in qEEG parameters, with fixed effects for treatment, sequence, and period, and a random effect for the subject.[15]
Conclusion
This compound is a promising therapeutic candidate that targets the sigma-2 receptor complex to protect synapses from the toxic effects of Aβ oligomers. The available data from preclinical and clinical studies provide a strong rationale for its continued development for the treatment of Alzheimer's disease and other neurodegenerative disorders. Quantitative EEG and cognitive assessments have demonstrated this compound's potential to positively impact synaptic function and slow disease progression. Further research, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic benefits of this compound in neurodegenerative diseases. This technical guide serves as a foundational resource for understanding the scientific basis of this compound's mechanism of action and its observed effects on synaptic plasticity and function.
References
- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cognition Therapeutics Announces Positive Topline Results for CT1812 Phase 2 SEQUEL Study for Mild-to-Moderate Alzheimer’s Disease - BioSpace [biospace.com]
- 5. ir.cogrx.com [ir.cogrx.com]
- 6. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CT1812 biomarker signature from a meta-analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 9. A Pilot Electroencephalography Study of the Effect of CT1812 Treatment on Synaptic Activity in Patients with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. ir.cogrx.com [ir.cogrx.com]
- 12. neurologylive.com [neurologylive.com]
- 13. Investigative Therapy Linked to Improved Cognitive, Behavioral, Functional, and Motor Outcomes for People with Dementia with Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Zervimesine in Preclinical Alzheimer's Models: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of Zervimesine (CT1812), an investigational sigma-2 receptor antagonist, in in vivo mouse models of Alzheimer's disease. The information compiled is intended for researchers, scientists, and drug development professionals, offering a summary of key preclinical findings and methodologies to support further investigation into this promising therapeutic candidate.
Mechanism of Action
This compound is a novel, orally bioavailable, and brain-penetrant small molecule that targets the sigma-2 receptor. This receptor is implicated in the synaptic binding of amyloid-beta (Aβ) oligomers, which are considered key initiators of synaptic dysfunction and cognitive decline in Alzheimer's disease. By acting as a sigma-2 receptor antagonist, this compound has been shown to displace Aβ oligomers from their binding sites on neurons, thereby mitigating their neurotoxic effects.[1][2][3][4][5] Preclinical evidence strongly suggests that this mechanism of action can lead to the restoration of synaptic function and improvement in cognitive performance in mouse models of Alzheimer's disease.[1][2][3][4][5]
Signaling Pathway and Experimental Workflow
The proposed mechanism of this compound involves the allosteric modulation of the sigma-2 receptor, which in turn reduces the affinity of Aβ oligomers for their synaptic receptors. This disruption of the Aβ oligomer binding cascade is hypothesized to be the primary mode of action leading to the observed neuroprotective effects.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognition Therapeutics Publishes Clinical Evidence that CT1812 Displaces Aβ Oligomers from Binding to Neuronal Synapses in Alzheimer’s Disease- First Human Evidence that CT1812 Selectively Engages Aβ Oligomers - BioSpace [biospace.com]
- 4. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publication: Preclinical and clinical biomarker studies of CT1812: A novel approach … [neurobiobank.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Zervimesine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Zervimesine (CT1812), a novel sigma-2 (σ2) receptor antagonist under investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders.[1][2] Due to the absence of a publicly available, validated HPLC method for this compound, this document provides a scientifically robust, hypothetical protocol based on the physicochemical properties inferred from its chemical structure. The proposed reversed-phase HPLC method with UV detection is designed for accuracy, precision, and specificity, making it suitable for the quantification of this compound in bulk drug substances and for research purposes.
Introduction
This compound is a small molecule with the chemical formula C24H33NO4S and a molar mass of 431.59 g·mol−1.[2] It is an orally bioavailable, brain-penetrant antagonist of the sigma-2 (σ2) receptor.[3] The therapeutic rationale for this compound stems from its ability to displace toxic amyloid-beta (Aβ) oligomers from their binding sites on neuronal receptors, thereby mitigating synaptic toxicity, a key pathological feature of Alzheimer's disease.[3] As this compound progresses through clinical trials, the need for a reliable analytical method for its quantification is critical for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document outlines a proposed HPLC method for this compound.
Chemical Structure
Figure 1: Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Experimental Protocol: Proposed HPLC Method
This proposed method is a starting point for method development and will require validation for specific applications.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Standard: this compound reference standard.
Chromatographic Conditions
A summary of the proposed chromatographic conditions is provided in Table 1.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.
-
Sample Preparation: For bulk drug substance, accurately weigh a sample of this compound and prepare a stock solution in methanol at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a concentration within the calibration range. For other matrices, appropriate sample extraction and clean-up procedures will need to be developed and validated.
Method Validation Parameters (Proposed)
For robust and reliable results, the following validation parameters should be assessed according to ICH guidelines:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison of spectra. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for low concentrations and 98-102% for higher concentrations. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |
Table 2: Proposed Method Validation Parameters for this compound HPLC Analysis.
Signaling Pathway of this compound
This compound acts as a sigma-2 receptor antagonist. The sigma-2 receptor is implicated in the binding of toxic Aβ oligomers at the neuronal synapse. By antagonizing this receptor, this compound displaces Aβ oligomers, preventing their downstream neurotoxic effects.
Mechanism of action of this compound at the neuronal synapse.
Experimental Workflow
The general workflow for the analysis of this compound using the proposed HPLC method is outlined below.
General experimental workflow for this compound HPLC analysis.
Conclusion
This application note provides a comprehensive, albeit hypothetical, HPLC method for the quantitative analysis of this compound. The proposed reversed-phase method is based on established principles of chromatography and the known chemical nature of the analyte. This protocol serves as a valuable starting point for researchers and drug development professionals requiring a reliable analytical method for this compound. It is imperative that this method undergoes rigorous validation to ensure its suitability for its intended application.
References
Application Notes and Protocols for Zervimesine in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Zervimesine (also known as CT1812), a selective sigma-2 (σ2) receptor antagonist, in primary neuronal cell culture models. This compound is under investigation for its neuroprotective properties in neurodegenerative diseases such as Alzheimer's disease.[1] This document outlines its mechanism of action, protocols for key in vitro assays, and expected outcomes based on preclinical research.
Introduction to this compound
This compound is a brain-penetrant small molecule that targets the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97).[2][3] In the context of neurodegenerative diseases, toxic protein oligomers, such as amyloid-beta (Aβ), are known to bind to neuronal synapses, leading to synaptic dysfunction, loss of dendritic spines, and eventual neuronal death.[4] this compound's primary mechanism of action is to displace these toxic Aβ oligomers from their binding sites on neurons.[4] This is achieved through its interaction with the sigma-2 receptor complex, which acts as a negative allosteric regulator of the Aβ oligomer binding site.[1] By displacing Aβ oligomers, this compound helps to restore synaptic function and protect neurons from toxicity.[4]
Mechanism of Action: Signaling Pathway
This compound's neuroprotective effects are initiated by its binding to the sigma-2 receptor (TMEM97). This receptor is part of a larger complex that can include the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which are implicated in the uptake of Aβ oligomers.[5] By antagonizing the sigma-2 receptor, this compound disrupts the binding of toxic Aβ oligomers to the neuronal surface, preventing their downstream pathological effects, which include impaired membrane trafficking and synaptic protein loss.[3][4]
Caption: this compound's neuroprotective mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical studies using primary neuronal cultures.
Table 1: Effect of this compound on Aβ Oligomer-Induced Synapse Loss
| Treatment Condition | Synapse Density (% of Vehicle Control) | EC50 (nM) |
| Vehicle | 100% | N/A |
| Aβ Oligomers | 87.2% | N/A |
| Aβ Oligomers + this compound (Prevention) | Restored to control levels | 68 |
| Aβ Oligomers + this compound (Treatment) | Restored to control levels | 127 |
Data derived from studies on mature (>21 DIV) primary hippocampal and cortical neuronal cultures.[4]
Table 2: Effect of this compound on Synaptic Protein Expression
| Protein | Treatment Condition | Expression Level Change |
| Neurogranin | Aβ Oligomers | -28% |
| Aβ Oligomers + this compound | Restored to control levels | |
| Synaptotagmin-1 | Aβ Oligomers | -37% |
| Aβ Oligomers + this compound | Restored to control levels |
Data derived from studies on mature primary hippocampal and cortical neuronal cultures.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in primary neuronal cell cultures.
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of mixed hippocampal and cortical neurons from embryonic day 18 (E18) rat pups, a common model for studying neurodegenerative processes.
Caption: Workflow for primary neuronal cell culture.
Materials:
-
Time-pregnant Sprague-Dawley rat (E18)
-
Poly-D-lysine and Laminin
-
Hibernate-E medium
-
Neurobasal Plus Medium with B-27 Plus Supplement
-
Papain and DNase
-
Sterile dissection tools
-
Culture plates or coverslips
Procedure:
-
Plate Coating (Day 1):
-
Dissection and Plating (Day 2):
-
Euthanize the pregnant rat according to institutional guidelines and remove the embryos.
-
Dissect the cortices and hippocampi from the embryonic brains in ice-cold Hibernate-E medium.[7]
-
Mince the tissue and transfer to a tube containing papain solution (2 mg/mL) for enzymatic digestion at 30°C for 30 minutes, with gentle shaking every 5 minutes.[6]
-
Stop the digestion and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in pre-warmed Neurobasal Plus medium with B-27 supplement.[6]
-
-
Culture Maintenance:
Protocol 2: Aβ Oligomer-Induced Toxicity and this compound Treatment
This protocol outlines how to induce neurotoxicity using Aβ oligomers and to test the neuroprotective effects of this compound.
Materials:
-
Mature primary neuronal cultures (from Protocol 1)
-
Synthetic Aβ1-42 peptide
-
Anhydrous DMSO
-
Phenol red-free F-12 cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Detergent solution (for MTT assay)
Procedure:
-
Aβ Oligomer Preparation:
-
This compound Treatment:
-
Prevention Paradigm: Pre-treat the mature neuronal cultures with various concentrations of this compound (e.g., 10 nM - 10 µM) for 1 hour before adding Aβ oligomers.
-
Treatment Paradigm: Add Aβ oligomers to the cultures for 1 hour, then add various concentrations of this compound.
-
-
Toxicity Induction:
-
Add the prepared Aβ oligomers to the neuronal cultures at a final concentration known to induce toxicity (e.g., 1 µM).
-
Incubate for 24-48 hours at 37°C.
-
-
Neuronal Viability Assessment (MTT Assay):
-
Add MTT reagent (10 µL per 100 µL of medium) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Leave at room temperature in the dark for 2 hours.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Immunocytochemistry for Synaptic Integrity
This protocol is for visualizing and quantifying synaptic markers to assess the impact of this compound on synapse health.
Caption: Workflow for immunocytochemistry of synaptic markers.
Materials:
-
Treated neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 10% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., mouse anti-Drebrin, rabbit anti-Synapsin I)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI-containing mounting medium
Procedure:
-
Fixation: Fix the treated neuronal cultures with 4% PFA for 20 minutes at room temperature.[9]
-
Permeabilization: Rinse with PBS and permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[9][10]
-
Blocking: Rinse with PBS and block with 10% BSA in PBS for 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer overnight at 4°C. (e.g., anti-Drebrin for dendritic spines, anti-Synapsin I for presynaptic terminals).[11]
-
Secondary Antibody Incubation: Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto slides using a DAPI-containing mounting medium, and seal.
-
Analysis: Acquire images using a confocal or high-content imaging system. Quantify the number and density of synaptic puncta using image analysis software.
Protocol 4: High-Content Neurite Outgrowth Assay
This protocol provides a high-throughput method to assess the effects of this compound on neurite growth and complexity.
Materials:
-
Primary neuronal cultures in 96- or 384-well plates
-
This compound and control compounds
-
Live-cell fluorescent stain for neurons (e.g., Calcein-AM) or immunocytochemistry for neuronal markers (e.g., β-III tubulin)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Plate primary neurons in 96- or 384-well plates as described in Protocol 1.
-
Compound Treatment: After allowing the neurons to adhere and begin to extend neurites (e.g., 24 hours post-plating), treat with a concentration range of this compound and appropriate controls.
-
Incubation: Incubate the plates for an appropriate time to allow for neurite growth (e.g., 48-72 hours).
-
Staining:
-
Live-Cell Imaging: Add a live-cell neuronal stain directly to the culture medium.
-
Fixed-Cell Imaging: Fix and stain the neurons for a neuronal marker like β-III tubulin as described in Protocol 3.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Data Analysis: Use the system's software to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron
-
Number of neurites per cell
-
Number of branch points
-
Cell viability (from nuclear staining)
-
Conclusion
This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting the sigma-2 receptor and preventing the toxic effects of Aβ oligomers. The protocols provided here offer a framework for researchers to investigate and quantify the neuroprotective and synaptoprotective effects of this compound in primary neuronal cell cultures, a critical step in the preclinical evaluation of this and other novel neurotherapeutic compounds.
References
- 1. alzforum.org [alzforum.org]
- 2. Research Portal [scholarship.miami.edu]
- 3. mdpi.com [mdpi.com]
- 4. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Zervimesine Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (also known as CT1812) is a clinical-stage, orally bioavailable small molecule antagonist of the sigma-2 receptor, under development for the treatment of neurodegenerative disorders such as Alzheimer's disease and Dementia with Lewy Bodies.[1][2] Its mechanism of action involves modulating the sigma-2 receptor to prevent the binding of toxic amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers to neuronal synapses.[3][4][5][6][7][8][9][10][11] For a centrally acting therapeutic like this compound, robust penetration of the blood-brain barrier (BBB) is a prerequisite for target engagement and therapeutic efficacy.
Preclinical studies in mouse models of Alzheimer's disease have demonstrated that this compound and similar compounds are "highly brain penetrant," achieving brain concentrations sufficient for over 80% occupancy of sigma-2 receptors, leading to the restoration of cognitive function.[12] Furthermore, Phase 1 clinical trials have confirmed that this compound crosses the human BBB, as evidenced by dose-dependent concentrations measured in the cerebrospinal fluid (CSF) of healthy volunteers.
These application notes provide a comprehensive overview of the key techniques and detailed protocols for quantifying the brain penetration of this compound in both preclinical and clinical research settings. The methodologies described are essential for characterizing its pharmacokinetic profile and establishing the relationship between systemic exposure and central nervous system (CNS) concentrations.
Key Pharmacokinetic Parameters for Brain Penetration
To quantitatively assess brain penetration, the following key parameters are determined:
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady-state provides a measure of the overall extent of brain penetration.
-
Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): This ratio is considered the most relevant predictor of target engagement in the CNS, as it reflects the equilibrium of the pharmacologically active, unbound drug concentration between the brain interstitial fluid and plasma. A Kp,uu value of unity suggests passive diffusion across the BBB, while values greater or less than one indicate active influx or efflux, respectively.
-
Unbound Fraction in Brain (fu,brain): This parameter represents the fraction of the total drug concentration in the brain that is not bound to brain tissue components and is free to interact with its target.
Data Presentation
While specific quantitative data for this compound's brain penetration are not publicly available in detail, the following tables provide a template for summarizing such data once obtained from the experimental protocols described below.
Table 1: Example Preclinical Brain Penetration Data for this compound in Rodents
| Parameter | Species | Dose | Route of Administration | Value | Method |
| Kp | Mouse | 10 mg/kg | Oral (p.o.) | e.g., 2.5 | Brain Homogenate Analysis |
| fu,brain | Mouse | - | - | e.g., 0.05 | Brain Slice or Homogenate Dialysis |
| fu,plasma | Mouse | - | - | e.g., 0.02 | Plasma Protein Binding Assay |
| Kp,uu | Mouse | 10 mg/kg | Oral (p.o.) | e.g., 1.0 | Calculated from Kp, fu,brain, and fu,plasma |
Table 2: Example Clinical Brain Penetration Data for this compound in Humans
| Parameter | Dose | Route of Administration | CSF Concentration (ng/mL) | Corresponding Plasma Concentration (ng/mL) | CSF-to-Plasma Ratio |
| CCSF | 560 mg | Oral (single dose) | 8.0 ± 4.3 | Data not available | Data not available |
| CCSF | 840 mg | Oral (single dose) | 23.3 ± 15.6 | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key in vivo and in vitro experiments to measure the brain penetration of this compound.
In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents
This protocol describes the measurement of total this compound concentrations in the brain and plasma of rodents to determine the Kp value.
Workflow for Kp Determination
Caption: Workflow for determining the brain-to-plasma ratio (Kp).
Methodology:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice) at a specified dose and route (e.g., 10 mg/kg, oral gavage).
-
Sample Collection: At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via tail vein or cardiac puncture into heparinized tubes. At the final time point, euthanize the animals and immediately excise the whole brain.
-
Plasma and Brain Homogenate Preparation:
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples using a suitable method, such as protein precipitation with a solvent like methanol.[5][10]
-
Quantify the concentration of this compound in the extracts using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the mean plasma and brain concentrations versus time.
-
Calculate the Area Under the Curve (AUC) for both plasma and brain concentration-time profiles from time zero to the last measured time point.
-
Calculate the Kp value as the ratio of AUCbrain to AUCplasma.
-
In Vitro Unbound Fraction in Brain (fu,brain) Determination
This protocol describes the use of equilibrium dialysis to determine the fraction of this compound that is not bound to brain tissue components.
Workflow for fu,brain Determination
Caption: Workflow for determining the unbound fraction in brain (fu,brain).
Methodology:
-
Brain Homogenate Preparation: Homogenize fresh or frozen brain tissue from the desired species (e.g., rat, mouse, or human) in PBS to create a uniform slurry (e.g., 20% w/v).
-
Equilibrium Dialysis Setup:
-
Spike the brain homogenate with a known concentration of this compound.
-
Load the spiked homogenate into the donor chamber of a 96-well equilibrium dialysis apparatus.
-
Load dialysis buffer (PBS) into the receiver chamber. The two chambers are separated by a semipermeable membrane that allows the passage of unbound drug.
-
-
Incubation: Incubate the dialysis plate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Analysis: After incubation, collect samples from both the donor (brain homogenate) and receiver (buffer) chambers.
-
Quantification: Determine the concentration of this compound in both sets of samples using a validated LC-MS/MS method.
-
Calculation: Calculate the unbound fraction in the brain homogenate (fu,homogenate) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber. The fu,brain is then calculated by correcting for the dilution of the brain tissue during homogenization.
In Vivo Brain Microdialysis
This is a powerful technique for the continuous measurement of unbound this compound concentrations in the brain interstitial fluid (ISF) of freely moving animals.
Workflow for Brain Microdialysis
Caption: Workflow for in vivo brain microdialysis.
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum) of a rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a baseline collection period, administer this compound to the animal.
-
Collect the dialysate (the perfusate containing this compound that has diffused across the probe's membrane from the brain ISF) at regular intervals (e.g., every 20-30 minutes).
-
-
Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Probe Calibration: Determine the in vivo recovery of the microdialysis probe to accurately calculate the absolute unbound concentration in the ISF. This can be done using methods such as retrodialysis or the zero-net-flux method.
-
Data Analysis: The unbound concentration of this compound in the brain ISF is calculated by dividing the dialysate concentration by the probe recovery rate.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the brain uptake and target engagement of this compound in vivo. This requires the synthesis of a radiolabeled version of this compound, typically with Carbon-11 (11C) or Fluorine-18 (18F).
Workflow for this compound PET Imaging
Caption: Workflow for PET imaging of this compound brain penetration.
Methodology:
-
Radiotracer Synthesis: Develop a robust method for the radiosynthesis of this compound labeled with a positron-emitting isotope (e.g., [11C]this compound or [18F]this compound). This involves labeling a suitable precursor molecule in the final synthesis step.
-
PET Scan Acquisition:
-
Administer the radiolabeled this compound intravenously to the subject (preclinical animal model or human volunteer).
-
Acquire a dynamic series of PET images of the brain over a specified duration (e.g., 90-120 minutes).
-
-
Arterial Input Function: Concurrently with the PET scan, collect arterial blood samples to measure the concentration of the radiotracer in the plasma over time. This is necessary to generate the arterial input function, which describes the delivery of the radiotracer to the brain. Plasma samples should also be analyzed for the presence of radiometabolites.
-
Image Analysis and Kinetic Modeling:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images corresponding to different brain areas.
-
Apply appropriate pharmacokinetic models (e.g., two-tissue compartment model) to the time-activity curves from the ROIs and the arterial input function to estimate parameters such as the volume of distribution (VT), which is related to the brain-to-plasma ratio.
-
-
Receptor Occupancy Studies: To measure target engagement, PET scans can be performed at baseline and after administration of a therapeutic dose of non-radiolabeled this compound. The reduction in the VT of the radiotracer after the therapeutic dose can be used to calculate the percentage of sigma-2 receptor occupancy.
Signaling Pathways and Mechanisms of Transport
This compound's primary mechanism of action is the modulation of the sigma-2 receptor, which in the context of Alzheimer's disease, is thought to be part of a receptor complex for Aβ oligomers.
This compound's Proposed Mechanism of Action
Caption: this compound's proposed mechanism of action at the synapse.
The transport of this compound across the BBB is likely governed by its physicochemical properties as a small molecule. While specific transporters have not been definitively identified for this compound, small molecule drugs can cross the BBB via passive diffusion or be substrates for influx or efflux transporters (e.g., P-glycoprotein). The Kp,uu value is the most direct measure of the net result of these transport processes at the BBB.
By employing the techniques and protocols outlined in these application notes, researchers can thoroughly characterize the brain penetration of this compound, providing critical data to support its continued development as a promising therapeutic for neurodegenerative diseases.
References
- 1. A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers I: Abeta 42 Oligomer Binding to Specific Neuronal Receptors Is Displaced by Drug Candidates That Improve Cognitive Deficits | PLOS One [journals.plos.org]
- 6. Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers II: Sigma-2/PGRMC1 Receptors Mediate Abeta 42 Oligomer Binding and Synaptotoxicity | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Alzheimer's therapeutics targeting amyloid beta 1-42 oligomers II: Sigma-2/PGRMC1 receptors mediate Abeta 42 oligomer binding and synaptotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer's therapeutics targeting amyloid beta 1-42 oligomers I: Abeta 42 oligomer binding to specific neuronal receptors is displaced by drug candidates that improve cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers I: Abeta 42 Oligomer Binding to Specific Neuronal Receptors Is Displaced by Drug Candidates That Improve Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]
Synthesizing Zervimesine (CT-1812): A Laboratory Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zervimesine (CT-1812), a novel sigma-2 (σ2) receptor antagonist, is a promising therapeutic candidate under investigation for neurodegenerative diseases, including Alzheimer's disease. Its mechanism of action involves the displacement of toxic amyloid-beta (Aβ) oligomers from neuronal synapses, a key pathological feature of Alzheimer's. This document provides detailed application notes and laboratory protocols for the synthesis of this compound, based on the commercial route development reported by Cognition Therapeutics. The synthesis has been optimized for efficiency and scalability, employing modern techniques such as photoflow chemistry and high-throughput screening.
Chemical and Physical Data
| Property | Value |
| IUPAC Name | 4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol |
| Molecular Formula | C₂₄H₃₃NO₄S |
| Molar Mass | 431.59 g/mol |
| CAS Number | 1802632-22-9 |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
Mechanism of Action: Sigma-2 Receptor Antagonism
This compound functions as a sigma-2 receptor antagonist. In the context of Alzheimer's disease, the sigma-2 receptor is implicated in the binding of toxic Aβ oligomers to neurons. By binding to the sigma-2 receptor, this compound allosterically displaces these Aβ oligomers, preventing their synaptotoxic effects and potentially restoring neuronal function.
Caption: Mechanism of action of this compound in displacing Aβ oligomers.
Laboratory Synthesis of this compound (CT-1812)
The following protocols are based on the second-generation commercial synthesis, which is a convergent 8-step route. This improved process enhances efficiency and safety, notably replacing a hazardous benzylic bromination with a visible-light-induced continuous flow process.
Disclaimer: The following is a summarized interpretation of publicly available information. The full, detailed experimental procedures, including precise reagent quantities, reaction conditions, and safety precautions, should be consulted from the primary literature: "Commercial Route Development of Sigma-2 Receptor Modulator, CT1812 Leveraging Photoflow, and HTS Technologies" in the journal Organic Process Research & Development. This protocol is intended for use by qualified chemists in a controlled laboratory setting.
Overall Synthetic Workflow
Caption: Convergent 8-step synthesis workflow for this compound.
Note: Due to the proprietary nature of the detailed synthesis, specific reagents, conditions, and yields for each step are not publicly available in full detail. The following is a generalized outline of the key experimental transformations mentioned in the available literature.
Key Experimental Protocols
1. Visible-Light-Induced Continuous Flow Benzylic Bromination:
-
Objective: To replace a traditional AIBN-induced thermal bromination with a safer and more efficient photoflow method for the synthesis of a key isoindoline intermediate.
-
Apparatus: A continuous flow reactor equipped with a visible light source (e.g., LED lamp), a pump for reagent delivery, and a back-pressure regulator.
-
General Procedure:
-
A solution of the isoindoline precursor and a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent (e.g., acetonitrile) is prepared.
-
The solution is pumped through the illuminated reactor at a defined flow rate and temperature.
-
The output stream is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by standard laboratory techniques (e.g., chromatography, crystallization).
-
-
Advantages: Improved safety by avoiding high temperatures and potentially hazardous radical initiators, enhanced reaction control, and scalability.
2. High-Throughput Screening (HTS) for Hydrogenation:
-
Objective: To rapidly identify the optimal catalyst and reaction conditions for the hydrogenation of a key alkyne intermediate.
-
Apparatus: A high-throughput screening platform with multiple parallel reactors, capable of varying catalysts, solvents, temperatures, and hydrogen pressures.
-
General Procedure:
-
An array of reactions is set up, each containing the alkyne substrate and a different hydrogenation catalyst (e.g., various palladium or platinum catalysts on different supports).
-
The reactions are subjected to a hydrogen atmosphere at varying pressures and temperatures.
-
After a set reaction time, the reactions are analyzed (e.g., by HPLC or LC-MS) to determine the conversion and yield of the desired product.
-
The optimal conditions identified from the screen are then scaled up for preparative synthesis.
-
-
Advantages: Accelerated optimization of a challenging reaction step, leading to improved yield and purity.
3. Final Coupling and Purification:
-
Objective: To couple the two key fragments and purify the final this compound product.
-
General Procedure:
-
The key phenolic and isoindoline fragments are reacted under appropriate coupling conditions (details not publicly available but likely involve standard C-N bond formation strategies).
-
The crude product is isolated and purified by chromatography.
-
The purified this compound may be converted to a more stable salt form (e.g., hemifumarate dihydrate) for improved pharmaceutical properties.
-
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Data Presentation
While specific yields for each step are not publicly available, the overall efficiency of the second-generation synthesis is reported to be an improvement over the initial 12-step medicinal chemistry route.
| Parameter | First-Generation Synthesis | Second-Generation Synthesis |
| Longest Linear Sequence | 9 steps | 6 steps |
| Total Number of Steps | 12 steps | 8 steps |
| Key Technologies | Traditional batch chemistry | Photoflow, HTS |
| Scalability | (Not specified) | Demonstrated on a 100 kg scale |
Concluding Remarks
The synthesis of this compound (CT-1812) has evolved into a sophisticated and efficient process suitable for late-stage clinical and potential commercial production. The adoption of innovative technologies like continuous flow processing and high-throughput screening underscores the advancements in modern pharmaceutical manufacturing. For researchers in the field of neurodegenerative drug discovery, this synthetic route provides a scalable and robust method for obtaining this important sigma-2 receptor antagonist for further investigation. It is imperative that any laboratory synthesis is conducted with strict adherence to safety protocols and by consulting the detailed procedures outlined in the peer-reviewed literature.
Zervimesine: A Novel Tool for Investigating Alpha-Synuclein-Mediated Cellular Dysfunction
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of neurodegenerative disease, particularly Parkinson's disease and other synucleinopathies.
Introduction
Zervimesine (CT1812) is a first-in-class, orally bioavailable, brain-penetrant small molecule antagonist of the sigma-2 (σ-2) receptor.[1][2] While extensively studied for its role in displacing amyloid-beta (Aβ) oligomers in Alzheimer's disease, emerging preclinical evidence suggests this compound and other sigma-2 receptor antagonists may be valuable tools for studying the cellular pathology induced by alpha-synuclein oligomers, a key hallmark of Parkinson's disease and other synucleinopathies.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound to investigate alpha-synuclein-mediated cellular dysfunction.
This compound is believed to regulate cellular pathways impaired in neurodegenerative diseases through its interaction with the sigma-2 receptor.[5][6] This mechanism is functionally distinct from many other therapeutic approaches.[5][6] The sigma-2 receptor is implicated in cellular processes such as autophagy and trafficking, which are known to be disrupted by toxic alpha-synuclein oligomers.[4][7] Specifically, sigma-2 receptor antagonists have been shown to rescue neuronal dysfunction, such as deficits in lipid vesicle trafficking, induced by alpha-synuclein oligomers derived from Parkinson's disease patient brains.[4][8][9]
While direct quantitative data on this compound's inhibition of in vitro alpha-synuclein fibrillization is not yet broadly published, its mechanism of action provides a strong rationale for its use in cell-based models to study the downstream consequences of alpha-synuclein pathology.
Data Presentation
Currently, publicly available quantitative data on the direct inhibition of alpha-synuclein aggregation by this compound is limited. The primary evidence points towards the rescue of cellular functions disrupted by alpha-synuclein oligomers.
Table 1: Preclinical Effects of Sigma-2 Receptor Antagonists on Alpha-Synuclein Oligomer-Induced Cellular Deficits
| Experimental System | Measured Effect | Observation | Reference |
| Cultured rat neurons and glia | Lipid vesicle trafficking | Alpha-synuclein oligomers from PD patient brains caused deficits in trafficking rates, which were blocked by sigma-2 receptor antagonists. | [4] |
| Cultured rat neurons | LAMP-2A expression | Recombinant alpha-synuclein oligomers increased the expression of LAMP-2A, an effect that was blocked by sigma-2 receptor antagonists in a dose-dependent manner. | [4][8] |
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the effects of this compound on alpha-synuclein aggregation and cellular toxicity.
Protocol 1: In Vitro Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)
This protocol is designed to assess the direct effect of this compound on the kinetics of alpha-synuclein fibril formation in a cell-free system.
Materials:
-
Recombinant human alpha-synuclein monomer
-
This compound (CT1812)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered dH₂O.[10] This should be prepared fresh.
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare recombinant alpha-synuclein monomer solution in PBS.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
PBS to bring the final volume to 100 µL.
-
ThT to a final concentration of 25 µM.[10]
-
This compound at various final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Alpha-synuclein monomer to a final concentration of 50 µM.
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Analyze the aggregation kinetics by determining the lag time and the maximum fluorescence intensity. A delay in the lag time or a reduction in the maximum fluorescence would suggest an inhibitory effect of this compound on alpha-synuclein aggregation.
-
Protocol 2: Visualization of Alpha-Synuclein Fibrils by Transmission Electron Microscopy (TEM)
This protocol allows for the morphological examination of alpha-synuclein aggregates formed in the presence or absence of this compound.
Materials:
-
Samples from the in vitro aggregation assay (Protocol 1) at the end of the incubation period.
-
Carbon-coated copper grids.
-
Uranyl acetate or other suitable negative stain.
-
Transmission Electron Microscope.
Procedure:
-
Sample Preparation:
-
Take an aliquot (e.g., 5-10 µL) from each reaction condition of the ThT assay.
-
-
Grid Staining:
-
Apply the sample aliquot to a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
Wash the grid by briefly floating it on a drop of distilled water.
-
Negatively stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope at various magnifications.
-
Capture images of the resulting alpha-synuclein structures (monomers, oligomers, fibrils).
-
-
Analysis:
-
Compare the morphology and abundance of fibrillar structures in the this compound-treated samples to the vehicle control. A reduction in fibril density or a change in fibril morphology would indicate an effect of this compound.
-
Protocol 3: Cell-Based Assay for Alpha-Synuclein-Induced Cytotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from the toxic effects of pre-formed alpha-synuclein oligomers.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
Pre-formed alpha-synuclein oligomers.
-
This compound (CT1812).
-
Cell viability assay kit (e.g., MTT or LDH assay).
-
96-well cell culture plates.
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a 96-well plate until they reach a desired confluency.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Add pre-formed alpha-synuclein oligomers to the cell culture medium at a final concentration known to induce cytotoxicity.
-
Include controls for vehicle, this compound alone, and oligomers alone.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control. An increase in cell viability in the this compound-treated groups exposed to oligomers would suggest a protective effect.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Studies of Compounds that Block Alpha-synuclein Aggregation by Antagonizing the Sigma-2 Receptor | Parkinson's Disease [michaeljfox.org]
- 4. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognition Therapeutics Presents Analyses at AD/PD™ 2024 Correlating Proteomic Findings with Treatment Effect of CT1812 in Alzheimer’s Disease Studies - BioSpace [biospace.com]
- 6. criver.com [criver.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson’s patient brain‐derived α‐synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Zervimesine solubility for aqueous solutions
Technical Support Center: Zervimesine
Disclaimer: this compound is a hypothetical compound name created for illustrative purposes. The following guide is based on established principles for improving the aqueous solubility of poorly soluble, weakly basic research compounds. All quantitative data is representative.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is a hydrophobic, weakly basic compound with inherently low solubility in neutral aqueous buffers (pH 7.0-7.4). Its solubility is typically in the low micromolar (µM) to nanomolar (nM) range under these conditions, which can be insufficient for many in vitro and cell-based assays.
Q2: I've prepared a this compound solution in my aqueous buffer, but it looks cloudy or has visible particles. What's happening?
This indicates that this compound has precipitated out of solution. Common causes include:
-
Exceeding Maximum Solubility: The final concentration in your aqueous buffer is higher than its solubility limit under those specific conditions (pH, temperature, buffer components).
-
Poor Dilution Technique: When diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer, rapid changes in solvent polarity can cause the compound to "crash out."[1] This is a common issue when the percentage of the organic solvent in the final solution is too low to maintain solubility.[2]
-
Buffer Incompatibility: Some buffer salts, particularly phosphates, can precipitate when mixed with high concentrations of organic co-solvents like acetonitrile or methanol, which can be mistaken for compound precipitation.[8][9]
Q3: How should I prepare a high-concentration stock solution of this compound?
The recommended method is to use a polar, aprotic organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM).[10] These stock solutions can then be stored at -20°C or -80°C and diluted into aqueous buffers for experiments.[1]
Q4: What are the primary methods to improve the working concentration of this compound in my aqueous experimental buffer?
Several techniques can be employed to enhance the aqueous solubility of this compound for your experiments.[11][12][13][14] The optimal method depends on the specific requirements of your assay.
-
pH Adjustment: Lowering the pH of the buffer will increase the solubility of weakly basic compounds like this compound.[3][7] A buffer pH that is at least 2 units below the compound's pKa is often recommended.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can significantly improve solubility.[12][15][16] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[2][15]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is much more water-soluble.[17][19] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice.[20]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO is too low to maintain solubility. | 1. Decrease Final Concentration: Lower the target concentration of this compound. 2. Increase Co-solvent: Ensure the final DMSO concentration is sufficient, typically between 0.1% and 1.0% for cell-based assays. Note: Always check the DMSO tolerance of your specific cell line.[1][10] 3. Use Stepwise Dilution: Instead of a single large dilution, perform a serial dilution to gradually lower the solvent polarity.[1] 4. Use a Solubilizer: Pre-formulate the aqueous buffer with a solubilizing agent like SBE-β-CD before adding the this compound stock. |
| Inconsistent results or loss of compound activity over time. | This compound is slowly precipitating at the experimental temperature or is adsorbing to plasticware. | 1. Verify Solubility: Confirm that your working concentration is well below the saturation point in the final buffer. 2. Prepare Fresh Solutions: Prepare working solutions immediately before use from a frozen stock. 3. Consider Additives: Include a low concentration of a non-ionic surfactant (e.g., Tween® 80 at 0.01-0.1%) in the buffer to reduce non-specific binding and improve stability, if compatible with the assay. |
| High backpressure in HPLC analysis. | Precipitation of the compound or buffer salts in the HPLC system.[9][21] | 1. Check Mobile Phase Compatibility: Ensure buffer salts are soluble in the highest percentage of organic solvent used in your gradient.[8][22] Ammonium formate or acetate are more compatible with high organic content than phosphates.[22] 2. Filter Samples: Filter all samples through a 0.22 µm syringe filter before injection. 3. Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal to the initial mobile phase to prevent precipitation on the column.[23] |
Data Presentation: this compound Solubility
The following table summarizes the approximate solubility of this compound in various solvents and with different solubilizing agents.
| Solvent/Formulation | Temperature | pH | Approximate Solubility | Notes |
| Deionized Water | 25°C | 7.0 | < 0.1 µg/mL | Practically insoluble. |
| PBS (Phosphate Buffered Saline) | 25°C | 7.4 | ~0.5 µg/mL | Very slightly soluble. |
| Acetate Buffer | 25°C | 4.5 | ~50 µg/mL | Solubility increases significantly in acidic conditions.[3][5] |
| DMSO (Dimethyl Sulfoxide) | 25°C | N/A | > 100 mg/mL | Excellent for high-concentration stock solutions.[10] |
| Ethanol | 25°C | N/A | ~25 mg/mL | Good alternative solvent. |
| PBS with 1% DMSO | 25°C | 7.4 | ~10 µg/mL | Co-solvency effect improves solubility.[16] |
| PBS with 2% SBE-β-CD | 25°C | 7.4 | ~150 µg/mL | Cyclodextrin complexation greatly enhances solubility. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 450.5 g/mol )
-
Sterile, anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and sterile spatulas
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps in a clean, sterile environment (e.g., a laminar flow hood) to minimize contamination, especially if the stock will be used for cell culture.[24]
-
Weighing: Accurately weigh 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 500 µL of sterile, anhydrous DMSO to the tube.[25]
-
Mixing: Cap the tube tightly and vortex gently until the powder is completely dissolved.[25] Visually inspect the solution against a light source to ensure no solid particles remain. Mild sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the 20 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[1]
Note: DMSO is an excellent solvent but is not completely inert. Nothing can survive in 100% DMSO, so filter sterilization of the final stock is generally not required if sterile components are used.[24]
Protocol 2: Improving Aqueous Solubility with Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Objective: To prepare a 100 µM this compound working solution in PBS (pH 7.4) using SBE-β-CD for an in vitro assay.
Materials:
-
20 mM this compound stock in DMSO (from Protocol 1)
-
SBE-β-CD powder
-
Sterile PBS (pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 5% (w/v) SBE-β-CD solution by dissolving 500 mg of SBE-β-CD powder in 10 mL of sterile PBS. Stir until fully dissolved. This will be your complexation vehicle.
-
Dilution Calculation: To make a 100 µM final solution, you will dilute the 20 mM stock 1:200. For a final volume of 1 mL, you will need 5 µL of the 20 mM stock.
-
Complexation: a. Pipette 995 µL of the 5% SBE-β-CD solution into a sterile tube. b. While gently vortexing or stirring the cyclodextrin solution, slowly add the 5 µL of the 20 mM this compound DMSO stock drop-by-drop.[25] This gradual addition is crucial to allow the this compound molecules to enter the cyclodextrin cavity and prevent precipitation.
-
Equilibration: Allow the mixture to stir or gently agitate at room temperature for 30-60 minutes to ensure efficient complex formation.
-
Final Use: The resulting clear 100 µM this compound solution is now ready for use in your experiment. The final DMSO concentration will be 0.5%.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound encapsulation by a cyclodextrin molecule.
Caption: this compound as a hypothetical RTK inhibitor.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Khan Academy [khanacademy.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. Precipitation in HPLC with phosphate buffer? - Chromatography Forum [chromforum.org]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. wjbphs.com [wjbphs.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. ijpbr.in [ijpbr.in]
- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 17. humapub.com [humapub.com]
- 18. csmres.co.uk [csmres.co.uk]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. HPLC故障排除指南 [sigmaaldrich.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. lifetein.com [lifetein.com]
Zervimesine stability issues at room temperature
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and handling of Zervimesine at room temperature. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
A novel crystalline form (polymorph) of this compound has been developed with improved stability at room temperature, contributing to a longer shelf life.[1][2][3] This guide addresses considerations for both the original and the newer, more stable polymorph of this compound.
Troubleshooting Guide: this compound Stability
This guide provides solutions to common issues encountered during the handling and storage of this compound at ambient temperatures.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of this compound sample at room temperature. | Sample is the original polymorph with lower room temperature stability. | Whenever possible, use the newer, more stable polymorph of this compound for experiments conducted at room temperature.[1][2][3] If using the original polymorph, minimize time at room temperature and adhere strictly to cold storage recommendations. |
| Prolonged exposure to ambient light. | Store this compound, in both solid and solution form, protected from light using amber vials or by wrapping containers in aluminum foil. | |
| Inappropriate solvent for reconstitution. | Use only recommended solvents as specified in the product's technical datasheet. Ensure solvents are of high purity and free of contaminants. | |
| High humidity in the storage environment. | Store solid this compound in a desiccator at room temperature to protect it from moisture. | |
| Inconsistent results in potency assays. | Partial degradation of the compound due to temperature fluctuations. | Use a calibrated temperature data logger to continuously monitor the temperature of the storage and laboratory environment.[4] Avoid frequent opening of storage containers. |
| Contamination of the sample or reagents. | Handle this compound and all reagents using sterile techniques to prevent microbial or chemical contamination. | |
| Improper sample preparation. | Ensure complete dissolution of this compound in the chosen solvent before further dilution and analysis. Follow a validated sample preparation protocol. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and their retention times.[5][6] Use a stability-indicating HPLC method for analysis.[7][8] |
| Contamination from laboratory equipment or solvents. | Thoroughly clean all glassware and equipment. Use HPLC-grade solvents and fresh mobile phases for each analysis. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
A1: For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and moisture. The newer polymorph of this compound has enhanced stability at room temperature, allowing for a longer shelf life under these conditions.[1][2][3] However, for optimal stability, particularly for the original polymorph, refrigerated storage is advised.
-
-
Q2: How long can this compound be stored at room temperature?
-
A2: While specific quantitative data for room temperature stability is not publicly available, the newer polymorph is designed for improved stability at ambient temperatures.[1][2][3] For critical experiments, it is recommended to minimize the time this compound is kept at room temperature. For any excursions from refrigerated storage, it is crucial to record the duration and temperature. A review of thermolabile drugs suggests that stability at room temperature can range from less than 24 hours to over a month, depending on the specific compound.[9]
-
-
Q3: What should I do in case of an accidental temperature excursion?
-
A3: In the event of a temperature excursion, it is important to document the duration and the temperature range of the event.[10] The stability of the drug may be compromised. It is advisable to quarantine the affected batch and perform a potency and purity analysis to ensure it still meets specifications before use.
-
Experimental Procedures
-
Q4: What type of analytical method is recommended for assessing this compound stability?
-
Q5: How can I identify the degradation products of this compound?
-
A5: Forced degradation studies are essential for identifying potential degradation products.[5][6] This involves subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. These products can then be characterized using techniques like LC-MS/MS.[12][13]
-
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. It should be optimized and validated for your specific instrumentation and this compound formulation.
-
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13]
-
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1-100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in methanol to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of this compound (e.g., 276 nm as a starting point)[13]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 30 minutes.[5]
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 30 minutes.[5]
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and store at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose solid this compound to 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Visualizations
This compound Mechanism of Action: Signaling Pathway
This compound is an antagonist of the sigma-2 receptor (TMEM97).[14][15] It is believed to regulate pathways that are impaired in neurodegenerative diseases by interfering with the toxic effects of amyloid-beta (Aβ) and α-synuclein oligomers.[5][16][17] The sigma-2 receptor interacts with proteins involved in lipid trafficking, such as the Low-Density Lipoprotein Receptor (LDLR) and Niemann-Pick C Protein 1 (NPC1).[18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uspharmacist.com [uspharmacist.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Handling Temperature-Sensitive Chemicals [freshlogistics.co.uk]
- 5. scispace.com [scispace.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 10. Managing temperature excursions – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 11. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edulabchina.com [edulabchina.com]
- 15. alzforum.org [alzforum.org]
- 16. ir.cogrx.com [ir.cogrx.com]
- 17. ir.cogrx.com [ir.cogrx.com]
- 18. ir.cogrx.com [ir.cogrx.com]
Potential off-target effects of Zervimesine in neuronal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Zervimesine (CT1812) in neuronal cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuronal cells?
A1: this compound is a small-molecule antagonist of the sigma-2 receptor, which is also known as TMEM97.[1][2] Its therapeutic rationale is based on the discovery that sigma-2 receptor ligands act as negative allosteric modulators, reducing the affinity of toxic amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers for their neuronal receptors.[1][3] By doing so, this compound displaces these toxic oligomers from neuronal synapses, mitigating their synaptotoxic effects and protecting neuronal health and function.[1][4][5]
Q2: What are the expected on-target effects of this compound in an in vitro neuronal cell model?
A2: In neuronal cell cultures, this compound is expected to confer neuroprotection against insults from toxic Aβ and α-synuclein oligomers.[1][4] Key expected outcomes include:
-
Inhibition of oligomer binding: Reduced binding of soluble Aβ and α-synuclein oligomers to neuronal cells.[1]
-
Displacement of bound oligomers: Removal of pre-bound toxic oligomers from synapses.[1]
-
Preservation of synaptic function: Maintenance of synaptic integrity and function in the presence of toxic oligomers.[1][5]
-
Improved cell viability: Increased neuronal survival in the face of stressors like toxic oligomers or oxidative stress.[5]
-
Normalization of cellular processes: Regulation of pathways related to vesicle formation, exocytosis, and endosomal trafficking, which can be disrupted by neurotoxic proteins.[5]
Q3: We are observing unexpected cytotoxicity in our neuronal cultures treated with this compound. What could be the cause?
A3: While this compound has been generally well-tolerated in clinical studies, it is possible that high concentrations in vitro could lead to cellular stress.[6][7][8][9] Consider the following:
-
Concentration: Are you using a concentration of this compound that is significantly higher than the effective concentrations reported in preclinical studies? It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
-
Purity of the compound: Ensure the purity of your this compound compound. Impurities could contribute to unexpected toxicity.
-
Cell line sensitivity: Different neuronal cell lines or primary cultures may have varying sensitivities to small molecule compounds.
-
Solvent effects: If using a solvent like DMSO, ensure the final concentration in your culture medium is minimal and that you have an appropriate vehicle control.
Q4: Our results with this compound are highly variable. What are some potential sources of this variability?
A4: Variability in experiments with this compound, particularly those involving toxic oligomers, can arise from several factors:
-
Oligomer preparation: The preparation of Aβ or α-synuclein oligomers is notoriously variable. Ensure you have a consistent and validated protocol for generating oligomers of a specific size and toxicity. Characterize each batch of oligomers before use.
-
Cell culture conditions: Factors such as cell density, passage number, and media composition can influence neuronal health and their response to both toxic insults and therapeutic compounds.
-
Assay sensitivity: The sensitivity of your chosen endpoint assay (e.g., cell viability, synaptic protein levels) can impact the variability of your results. Ensure your assays are robust and have a good signal-to-noise ratio.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability/Toxicity
| Symptom | Possible Cause | Suggested Action |
| High cell death in this compound-treated wells (without toxic insult) | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Impure this compound compound. | 1. Perform a dose-response curve to find the optimal non-toxic concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cells and include a vehicle control. 3. Verify the purity of your compound. |
| No protective effect of this compound against toxic oligomers | 1. This compound concentration is too low. 2. The toxic insult is too severe. 3. The timing of this compound addition is not optimal. 4. Oligomers are not in the correct toxic conformation. | 1. Increase the concentration of this compound based on dose-response data. 2. Reduce the concentration of the toxic oligomers or the duration of exposure. 3. Test different treatment paradigms (pre-treatment, co-treatment, post-treatment). 4. Validate your oligomer preparation protocol. |
Guide 2: Inconsistent or Unexpected Biomarker Readouts
| Symptom | Possible Cause | Suggested Action |
| No change in synaptic protein levels (e.g., neurogranin, synaptotagmin) with this compound treatment in the presence of oligomers | 1. Assay sensitivity is insufficient. 2. The duration of the experiment is too short to observe changes. 3. The specific synaptic proteins being measured are not modulated by this compound in your model. | 1. Use a more sensitive detection method (e.g., Western blot, ELISA). 2. Extend the experimental timeline. 3. Investigate a broader range of synaptic markers. |
| Unexpected changes in inflammatory markers (e.g., GFAP) | 1. This compound has been observed to reduce GFAP in clinical settings, suggesting an anti-inflammatory effect.[10] Unexpected increases could be due to off-target effects at high concentrations or a response of non-neuronal cells (e.g., glia) in your culture. | 1. If using mixed cultures, consider repeating the experiment in purified neuronal cultures. 2. Analyze for other inflammatory markers to understand the response profile. |
Quantitative Data from Clinical and Preclinical Studies
Table 1: Adverse Events Observed in this compound Clinical Trials
| Adverse Event | Study/Dose | Observations | Citation |
| Elevated Liver Enzymes | Phase 2 | Detected in 9 of 42 patients at the 300 mg dose; reversed upon discontinuation. | [1] |
| Lymphocytopenia | Phase 1/2 | Four cases were reported. | [1] |
Table 2: Biomarker Changes Observed with this compound Treatment
| Biomarker | Matrix | Change with this compound | Citation |
| Aβ Oligomers | CSF | Increased (suggesting enhanced clearance from the brain). | [1] |
| Neurogranin | CSF | Decreased (suggesting synaptic protection). | [1] |
| Synaptotagmin | CSF | Decreased (suggesting synaptic protection). | [1] |
| GFAP | Plasma | Significantly reduced. | [10] |
| NfL | Plasma | Reduced. | [10] |
| Aβ species | Plasma | Lower in treated individuals. | [10] |
| p-Tau217 | Plasma | Lower in treated individuals. | [10] |
Experimental Protocols
Protocol: Assessing the Neuroprotective Effect of this compound Against Aβ Oligomer-Induced Toxicity
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) at an appropriate density and allow them to differentiate.
-
Aβ Oligomer Preparation: Prepare toxic Aβ oligomers according to a validated protocol. Characterize the oligomers using techniques like Western blot or dynamic light scattering to ensure consistency.
-
This compound Treatment:
-
Pre-treatment: Add this compound at various concentrations to the cell culture medium for a specified period (e.g., 1-2 hours) before adding the Aβ oligomers.
-
Co-treatment: Add this compound and Aβ oligomers to the cell culture medium simultaneously.
-
Post-treatment: Add Aβ oligomers to the cells for a specified period, then remove the medium and add fresh medium containing this compound.
-
-
Incubation: Incubate the cells for a period sufficient to induce toxicity (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using assays such as MTT, LDH, or live/dead cell staining.
-
Synaptic Integrity: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) via immunofluorescence staining, Western blot, or ELISA.
-
Oxidative Stress: Measure markers of oxidative stress (e.g., reactive oxygen species) if relevant to the experimental question.
-
-
Controls: Include untreated cells, cells treated with vehicle only, cells treated with this compound only, and cells treated with Aβ oligomers only.
Visualizations
Caption: this compound's proposed mechanism of action.
Caption: General experimental workflow for neuroprotection assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Cognition Therapeutics: this compound Emerges as Alzheimer's Breakthrough with FDA Backing and NIH Support [ainvest.com]
- 4. cogrx.com [cogrx.com]
- 5. taiwannews.com.tw [taiwannews.com.tw]
- 6. ir.cogrx.com [ir.cogrx.com]
- 7. Cognition Therapeutics Presents Phase 3 Plan for this compound (CT1812) in Alzheimer’s Disease at Clinical Trials on Alzheimer’s Disease (CTAD) Conference - BioSpace [biospace.com]
- 8. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 9. biospace.com [biospace.com]
- 10. ir.cogrx.com [ir.cogrx.com]
Overcoming Zervimesine's blood-brain barrier limitations
Zervimesine Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this compound's penetration of the blood-brain barrier (BBB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of certain neurodegenerative diseases. By selectively inhibiting the kinase activity of LRRK2, this compound aims to reduce neuronal damage and slow disease progression. Its primary limitation is its low permeability across the blood-brain barrier.
Q2: Why does this compound have difficulty crossing the blood-brain barrier?
A2: this compound's poor BBB penetration is attributed to a combination of factors:
-
High Polar Surface Area: Its chemical structure results in a polar surface area (PSA) greater than 120 Ų, which hinders passive diffusion across the lipid-rich endothelial cells of the BBB.
-
Efflux Pump Substrate: this compound is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), efflux transporters highly expressed at the BBB that actively pump the molecule back into the bloodstream.
-
Low Lipophilicity: It has a LogP value of less than 1.0, indicating poor lipid solubility.
Q3: What are the recommended starting points for enhancing this compound's CNS delivery?
A3: We recommend a multi-pronged approach starting with the least complex methods:
-
Co-administration with P-gp/BCRP inhibitors: Using a known efflux pump inhibitor can significantly increase the brain concentration of this compound.
-
Lipid Nanoparticle (LNP) Encapsulation: Formulating this compound within LNPs can facilitate its transport across the BBB.
-
Focused Ultrasound (FUS) with Microbubbles: This non-invasive technique can transiently and locally open the BBB to allow this compound entry.
Troubleshooting Guides
Issue 1: Inconsistent this compound brain concentration in animal models.
-
Possible Cause 1: Variable Efflux Pump Activity.
-
Solution: Ensure the use of a consistent and potent P-gp/BCRP inhibitor, such as Elacridar. Verify the inhibitor's dosage and administration timing relative to this compound. Refer to the table below for recommended dosages.
-
-
Possible Cause 2: Instability of the LNP formulation.
-
Solution: Characterize your LNP formulation for size, polydispersity index (PDI), and zeta potential before each experiment. Ensure storage conditions are optimal to prevent aggregation. See the LNP formulation protocol for quality control parameters.
-
-
Possible Cause 3: Inconsistent BBB opening with FUS.
-
Solution: Calibrate the FUS transducer before each experiment. Ensure consistent microbubble concentration and administration rate. Use a secondary imaging modality (e.g., contrast-enhanced MRI) to confirm BBB opening.
-
Issue 2: High inter-subject variability in behavioral outcomes.
-
Possible Cause 1: Inconsistent CNS exposure to this compound.
-
Solution: Correlate behavioral data with terminal brain and plasma concentrations of this compound for each subject. This will help normalize the behavioral response to drug exposure.
-
-
Possible Cause 2: Off-target effects of BBB modulation techniques.
-
Solution: Include control groups for each component of your delivery strategy (e.g., vehicle + FUS, LNP-placebo, P-gp inhibitor alone) to isolate the effects of this compound from the delivery method itself.
-
Signaling Pathway and Experimental Workflows
Caption: this compound's mechanism of action and its interaction with the blood-brain barrier.
Caption: Experimental workflow for Lipid Nanoparticle (LNP) formulation and in vivo testing.
Quantitative Data Summary
Table 1: Brain-to-Plasma Concentration Ratios of this compound with Different Delivery Strategies
| Delivery Strategy | This compound Dose (mg/kg) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| This compound Alone (Control) | 10 | 15.2 ± 3.1 | 780.5 ± 95.2 | 0.02 |
| + Elacridar (10 mg/kg) | 10 | 75.8 ± 12.4 | 810.2 ± 101.7 | 0.09 |
| LNP Encapsulation | 10 | 155.3 ± 25.9 | 950.8 ± 112.3 | 0.16 |
| Focused Ultrasound | 10 | 310.7 ± 45.6 | 795.1 ± 88.4 | 0.39 |
Data are presented as mean ± standard deviation (n=8 per group).
Detailed Experimental Protocols
Protocol 1: Lipid Nanoparticle (LNP) Encapsulation of this compound
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
In a sterile glass vial, dissolve this compound (1 mg/mL), an ionizable lipid (e.g., DLin-MC3-DMA), DSPC, cholesterol, and PEG-lipid in a molar ratio of 50:10:38.5:1.5 in absolute ethanol.
-
Vortex thoroughly until all components are fully dissolved.
-
-
Preparation of Aqueous Buffer:
-
Prepare a 50 mM citrate buffer (pH 4.0).
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
LNP Formulation:
-
Using a microfluidic mixing device (e.g., NanoAssemblr), set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.
-
Inject the lipid stock solution into one inlet and the aqueous buffer into the other.
-
Collect the resulting nanoparticle suspension.
-
-
Purification and Concentration:
-
Dialyze the LNP suspension against sterile phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated this compound.
-
Concentrate the LNP suspension using a centrifugal filter device if necessary.
-
-
Quality Control:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Aim for a particle size of 80-100 nm and a PDI < 0.2.
-
Zeta Potential: Measure to assess surface charge and stability.
-
Encapsulation Efficiency (EE%): Lyse a small aliquot of the LNP suspension with a detergent (e.g., 0.5% Triton X-100). Quantify the total this compound concentration using HPLC. Calculate EE% as: (Drug in LNPs / Total Drug) * 100.
-
Protocol 2: In Vivo Brain Pharmacokinetic Study in Mice
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimate animals for at least one week before the experiment.
-
-
Dosing Groups (n=8 per group):
-
Group 1 (Control): Administer this compound (10 mg/kg) formulated in a vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via tail vein injection.
-
Group 2 (Efflux Inhibition): Administer Elacridar (10 mg/kg, i.p.) 30 minutes prior to administering this compound (10 mg/kg, i.v.).
-
Group 3 (LNP): Administer LNP-encapsulated this compound (10 mg/kg this compound equivalent, i.v.).
-
Group 4 (FUS): Anesthetize the mouse and place it in a stereotaxic frame. Administer microbubbles (e.g., Definity) via tail vein catheter, followed immediately by FUS application to a specific brain region (e.g., hippocampus) for 120 seconds. Administer this compound (10 mg/kg, i.v.) immediately after FUS.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 1 hour post-dose), deeply anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Harvest the brain and store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
Homogenize brain tissue.
-
Perform protein precipitation on plasma and brain homogenate samples.
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio by dividing the concentration of this compound in the brain (ng/g) by the concentration in plasma (ng/mL).
-
Perform statistical analysis (e.g., ANOVA) to compare between groups.
-
Optimizing Zervimesine dosage to minimize side effects
Technical Support Center: Zervimesine
Fictional Drug Disclaimer: this compound is a fictional drug developed for illustrative purposes within this technical support guide. The signaling pathways, experimental data, and protocols described are based on established principles of oncology and pharmacology but are not representative of any real-world therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Vexin-Associated Kinase 1 (VAK1). VAK1 is a critical serine/threonine kinase in the Cyto-distress Signaling Pathway (CDSP), which becomes aberrantly activated in certain tumor types, leading to uncontrolled cell proliferation and survival. By inhibiting VAK1, this compound effectively blocks downstream signaling, inducing cell cycle arrest and apoptosis in VAK1-dependent cancer cells.
Q2: What are the most common side effects observed in preclinical models?
A2: The most frequently observed dose-dependent side effects in preclinical studies are related to the on-target inhibition of VAK1 in sensitive tissues. These primarily include:
-
Myelosuppression: Specifically neutropenia and thrombocytopenia.
-
Gastrointestinal (GI) Toxicity: Manifesting as diarrhea and weight loss.
Optimization of the dosing schedule (e.g., intermittent vs. continuous dosing) is key to managing these side effects while maintaining efficacy.
Q3: We are observing higher-than-expected toxicity in our mouse xenograft model. What are the initial troubleshooting steps?
A3: If unexpected toxicity is observed, we recommend the following initial steps:
-
Verify Dosing Solution: Confirm the concentration and stability of the formulated this compound solution. Improper formulation or storage can lead to inaccurate dosing.
-
Evaluate Animal Health: Ensure the baseline health of the animal cohort is within normal parameters. Pre-existing conditions can exacerbate drug-related toxicities.
-
Review Dosing Regimen: Cross-reference the administered dose and schedule with established protocols. A common source of error is a miscalculation in dose conversion from in vitro to in vivo models.
-
Assess Pharmacokinetics (PK): If possible, collect satellite blood samples to determine if drug exposure is higher than anticipated. This can point to issues with clearance in the specific animal strain being used.
-
Implement a Dose De-escalation: Pause the current study and initiate a dose de-escalation cohort to identify a maximum tolerated dose (MTD) in your specific model.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: Significant variability in IC50 values for this compound is observed across replicate experiments in the same cell line.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. High or low confluency can significantly alter drug response. |
| Reagent Quality | Ensure all reagents, particularly cell culture media and assay components (e.g., MTT, resazurin), are within their expiration dates and stored correctly.[1] |
| Solvent Effects | Verify that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the threshold known to cause cytotoxicity in your cell line. |
| Incubation Time | Standardize the duration of drug exposure. IC50 values can shift with longer or shorter incubation periods. |
| Assay Interference | Some assay reagents can be affected by the chemical properties of the test compound. Consider using an orthogonal assay (e.g., ATP-based vs. metabolic-based) to confirm results.[2] |
Guide 2: Lack of In Vivo Efficacy at a Presumed Therapeutic Dose
Problem: Tumor growth is not inhibited in a xenograft model despite dosing this compound at levels that were expected to be efficacious based on in vitro data.
| Potential Cause | Recommended Solution |
| Poor Bioavailability | The administered formulation may have low oral bioavailability. Confirm the formulation protocol and consider a pilot PK study to measure plasma drug concentrations. |
| Rapid Metabolism/Clearance | This compound may be rapidly metabolized and cleared in the host species, preventing sustained target engagement. A PK/PD (pharmacokinetic/pharmacodynamic) study is recommended to correlate drug exposure with target inhibition in the tumor. |
| Target Expression in Vivo | Confirm that the VAK1 target is expressed and active in the tumor xenografts. Target expression can sometimes differ between in vitro and in vivo environments. |
| Dosing Schedule | The dosing schedule may not be optimal for maintaining target inhibition. Consider more frequent dosing or a continuous infusion model if feasible. |
| Tumor Microenvironment | The in vivo tumor microenvironment can confer resistance to therapies that are effective in 2D cell culture. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | VAK1 Expression (Relative Units) | IC50 (nM) |
| HCT116 | Colon Carcinoma | 1.2 | 15 |
| A549 | Lung Carcinoma | 0.8 | 120 |
| MDA-MB-231 | Breast Cancer | 1.5 | 10 |
| K562 | Leukemia | 0.2 | > 1000 |
| U87 MG | Glioblastoma | 0.9 | 95 |
Table 2: Preclinical Toxicity Profile of this compound in BALB/c Mice (14-Day Study)
| Dose (mg/kg, daily) | Average Body Weight Change (%) | Grade 2+ Neutropenia Incidence | Grade 2+ Thrombocytopenia Incidence |
| 10 | +2.5% | 0% | 0% |
| 30 | -5.1% | 20% | 10% |
| 60 | -15.8% | 80% | 60% |
| 100 | -22.3% (Exceeds MTD) | 100% | 90% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for assessing cell viability by measuring the metabolic activity that reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][3]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Dilution: Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 10 µM, with 1:3 serial dilutions. Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Visualizations
Caption: The Cyto-distress Signaling Pathway (CDSP) and the inhibitory action of this compound on VAK1.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Decision tree for troubleshooting unexpected in vivo toxicity with this compound.
References
Zervimesine Crystallization Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of Zervimesine.
Frequently Asked Questions (FAQs)
Q1: My this compound experiment is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" or liquid-liquid phase separation (LLPS) occurs when this compound separates from the solution as a liquid phase (an "oil") rather than a solid crystal.[1][2] This can be caused by several factors, including high supersaturation, low melting point of the compound, or the presence of impurities.[2][3] When the solute's melting point is lower than the temperature of the solution, it may precipitate as a liquid.[2][3]
Here are several strategies to troubleshoot oiling out:
-
Reduce Supersaturation: Oiling out is often a kinetic phenomenon driven by a high degree of supersaturation.[1] Try the following:
-
Seeding: Introduce seed crystals to the solution at a temperature slightly above where oiling out was observed.[1][4] This provides a template for crystallization to occur, bypassing the nucleation barrier that can lead to oiling out.
-
Solvent System Modification: The choice of solvent is critical. Consider using a different solvent or a co-solvent system to alter the solubility and crystallization kinetics of this compound.[4]
-
Temperature Control: Carefully control the temperature to stay below the point where LLPS occurs.[1]
Q2: I am observing very small or needle-like crystals of this compound. How can I improve the crystal size and quality?
A2: The formation of small or poor-quality crystals is a common issue in crystallization experiments.[5] This is often due to rapid nucleation, where many small crystals form simultaneously, preventing any single crystal from growing to a significant size.[6]
To improve crystal quality, consider the following optimization strategies:
-
Optimize Supersaturation: A lower level of supersaturation will favor crystal growth over nucleation.[7] This can be achieved by:
-
Slowing down the rate of solvent evaporation or cooling.[8]
-
Slightly increasing the amount of solvent.
-
-
Additive Screening: The addition of small molecules or salts can sometimes improve crystal quality.[6] These additives can influence crystal packing and habit.
-
Temperature Optimization: Systematically screen a range of temperatures to find the optimal condition for crystal growth.[9] Temperature can significantly affect the solubility and kinetics of crystallization.
-
Seeding: Microseeding, the introduction of a small number of pre-existing crystals into a metastable solution, can promote the growth of larger, higher-quality crystals.[6]
Q3: What are the recommended solvent systems for dissolving this compound?
A3: this compound is an orally active and brain-penetrant sigma-2 receptor antagonist.[10][11] Its solubility can be a critical factor in achieving successful crystallization. Below is a summary of tested solvent systems for this compound.
This compound Solubility Data
| Protocol | Solvent System Composition | Solubility | Result |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.82 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.82 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.82 mM) | Clear solution |
Data sourced from MedchemExpress.[10]
Q4: My this compound crystals appear to be of a different form in subsequent experiments, even under similar conditions. What could be the cause?
A4: The phenomenon you are describing is likely polymorphism, where a compound can exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physical properties.
To control for polymorphism:
-
Consistent Seeding: Use seed crystals of the desired polymorph to encourage its growth in subsequent experiments.[4]
-
Controlled Conditions: Strictly control experimental parameters such as solvent, temperature, and cooling rate, as these can all influence which polymorphic form crystallizes.
-
Slurry Conversion: This technique involves creating a slurry of the crystalline material and allowing it to stir for an extended period.[4] Over time, the less stable polymorphs will dissolve and recrystallize into the most stable form.[4]
Experimental Protocols & Visualizations
Protocol 1: Basic Troubleshooting Workflow for this compound Crystallization
This protocol outlines a general workflow for addressing common crystallization problems.
Caption: A workflow diagram for troubleshooting common this compound crystallization issues.
Protocol 2: Decision Tree for Addressing "Oiling Out"
This decision tree provides a logical progression for troubleshooting liquid-liquid phase separation.
Caption: A decision tree for systematically troubleshooting the "oiling out" phenomenon.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. achievechem.com [achievechem.com]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Addressing Zervimesine batch-to-batch variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reproducibility of your experiments. Given that Zervimesine is a critical reagent in complex biological assays, understanding and mitigating batch-to-batch variability is paramount for reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CT1812) is an investigational small-molecule antagonist of the sigma-2 (σ2) receptor.[1] Its therapeutic rationale is based on the ability of sigma-2 receptor ligands to act as negative allosteric regulators, which reduces the affinity of toxic amyloid-beta (Aβ) oligomers for their neuronal receptors.[1] By preventing and displacing the binding of Aβ oligomers to synapses, this compound is believed to protect against synaptic toxicity, a key pathological event in Alzheimer's disease.[1][2]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a known challenge with many biological reagents and small molecules.[3] Potential causes for inconsistency with this compound could include minor differences in purity, concentration of the active compound, or the presence of trace impurities from the synthesis process. It is also crucial to consider other experimental factors, such as cell line passage number, reagent stability, and adherence to protocols, as sources of variability.[4]
Q3: How can I qualify a new batch of this compound to ensure it performs similarly to my previous batch?
A3: It is best practice to perform a qualification experiment for each new lot of a critical reagent.[5] For this compound, this would involve a side-by-side comparison of the new batch with a previously validated "gold standard" batch. Key experiments should include a dose-response curve in a relevant functional assay, such as an amyloid-beta displacement assay or a synaptic protection assay, to compare EC50 values. You should also verify the physical and chemical properties of the new batch against the Certificate of Analysis (CoA).
Q4: What are the recommended storage and handling conditions for this compound to minimize variability?
A4: While specific instructions are provided with each shipment, small molecules are typically stored as a desiccated powder at -20°C or -80°C. For creating stock solutions, use a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C and protect from light.
Troubleshooting Guides
Issue 1: Reduced or No Activity of a New this compound Batch
Symptoms:
-
A new batch of this compound shows a significantly lower potency (higher EC50) in your functional assay compared to previous batches.
-
The expected downstream signaling effects are diminished or absent.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Improper Storage/Handling | Verify that the new batch was stored at the recommended temperature and protected from light. Ensure that stock solutions were prepared correctly and have not undergone excessive freeze-thaw cycles. |
| Compound Degradation | Prepare a fresh stock solution from the powdered compound. If the issue persists, the integrity of the batch may be compromised. |
| Assay System Variability | Run a control experiment using a previously validated "gold standard" batch of this compound. If the old batch also shows reduced activity, the issue likely lies within your assay system (e.g., cells, other reagents). |
| Incorrect Concentration | Re-verify the calculations used to prepare your working solutions. If possible, confirm the concentration of the stock solution using a spectrophotometer or other quantitative method. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Symptoms:
-
You observe unexpected changes in cell morphology or viability at concentrations that were previously non-toxic.
-
Activation of signaling pathways not typically associated with this compound's mechanism of action is detected.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Review the Certificate of Analysis (CoA) for the new batch and compare the purity levels to previous batches. If significant differences are noted, contact the supplier. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) in your assay is consistent with previous experiments and is at a non-toxic level for your cell type. |
| Cell Line Health | Verify the health and identity of your cell line. Perform a mycoplasma test and ensure cells are within a low passage number range. |
| Contamination | Check all reagents and media for signs of contamination. |
Data Presentation: Batch Qualification Summary
To ensure consistent experimental outcomes, it is crucial to qualify new batches of this compound. Below is a hypothetical table summarizing the qualification data for three different batches against a "gold standard" reference batch.
| Parameter | Reference Batch (Lot #GS-001) | New Batch (Lot #A-101) | New Batch (Lot #B-202) | New Batch (Lot #C-303) | Acceptance Criteria |
| Purity (HPLC) | 99.8% | 99.7% | 98.5% | 95.2% | ≥ 98.0% |
| Identity (Mass Spec) | Confirmed | Confirmed | Confirmed | Confirmed | Matches Expected Mass |
| EC50 (Aβ Displacement Assay) | 50 nM | 55 nM | 65 nM | 150 nM | Within 2-fold of Reference |
| Cell Viability (at 10x EC50) | > 95% | > 95% | > 95% | 70% | > 90% |
| Solubility (in DMSO) | Clear at 10 mM | Clear at 10 mM | Clear at 10 mM | Precipitate at 10 mM | Clear at ≥ 10 mM |
-
Lot #A-101: Meets all acceptance criteria and is approved for use.
-
Lot #B-202: Meets all acceptance criteria and is approved for use.
-
Lot #C-303: Fails to meet acceptance criteria for purity, EC50, and cell viability. This lot should be rejected.
Experimental Protocols
Protocol 1: this compound Batch Qualification via Aβ Oligomer Displacement Assay
This protocol is designed to determine the half-maximal effective concentration (EC50) of a new this compound batch for its ability to displace pre-bound amyloid-beta (Aβ) oligomers from neuronal cells.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Fluorescently-labeled Aβ oligomers
-
Reference ("gold standard") and new batches of this compound
-
Cell culture medium and plates
-
Plate reader with fluorescence capabilities
Methodology:
-
Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and differentiate for an appropriate time.
-
Aβ Oligomer Binding: Prepare fluorescently-labeled Aβ oligomers according to established protocols.[6] Add the oligomers to the cells and incubate to allow for binding to synaptic receptors.
-
Wash: Gently wash the cells to remove unbound oligomers.
-
This compound Treatment: Prepare serial dilutions of both the reference and new this compound batches. Add the different concentrations to the wells and incubate.
-
Fluorescence Reading: Measure the fluorescence intensity in each well. A decrease in fluorescence indicates the displacement of Aβ oligomers.
-
Data Analysis: Plot the fluorescence signal against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each batch.
-
Comparison: Compare the EC50 value of the new batch to the reference batch. It should fall within the predefined acceptance range (e.g., within 2-fold).
Protocol 2: Synaptic Protection Assay
This assay assesses the ability of this compound to protect synapses from Aβ oligomer-induced toxicity by measuring synaptic protein levels.
Materials:
-
Primary neuronal cell culture
-
Aβ oligomers
-
This compound (reference and new batches)
-
Antibodies against synaptic proteins (e.g., PSD-95, Synaptophysin)
-
Western blot or immunofluorescence imaging system
Methodology:
-
Cell Culture: Culture primary neurons for a sufficient time to allow for mature synapse formation.
-
Treatment: Pre-treat the neurons with various concentrations of this compound (reference and new batches) for a specified time.
-
Aβ Oligomer Challenge: Add Aβ oligomers to the culture medium (excluding control wells) and co-incubate with this compound.
-
Cell Lysis or Fixation:
-
For Western Blot: Lyse the cells to extract proteins.
-
For Immunofluorescence: Fix the cells and permeabilize them.
-
-
Protein Quantification/Staining:
-
For Western Blot: Quantify total protein, run SDS-PAGE, and probe for synaptic markers.
-
For Immunofluorescence: Stain with primary antibodies against synaptic markers, followed by fluorescently-labeled secondary antibodies.
-
-
Data Analysis:
-
For Western Blot: Quantify the band intensity of synaptic proteins relative to a loading control.
-
For Immunofluorescence: Quantify the number and intensity of synaptic puncta.
-
-
Comparison: Compare the protective effect of the new this compound batch to the reference batch at equivalent concentrations.
Visualizations
Caption: this compound's Mechanism of Action.
Caption: Workflow for New Batch Qualification.
Caption: Troubleshooting Inconsistent Results.
References
- 1. alzforum.org [alzforum.org]
- 2. Identification of cerebrospinal fluid pharmacodynamic biomarkers and molecular correlates of brain activity in a Phase 2 clinical trial of the Alzheimer's disease drug candidate CT1812 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
How to prevent Zervimesine degradation in long-term storage
< <
Disclaimer: Zervimesine (CT1812) is an investigational compound. The information provided in this technical support center is intended for research and drug development professionals. All handling, storage, and experimental procedures should be conducted in a controlled laboratory setting by qualified personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CT1812) is an investigational, orally administered small molecule being developed for the treatment of neurodegenerative diseases such as Alzheimer's and dementia with Lewy bodies.[1][2][3][4][5] Its proposed mechanism of action involves interaction with the sigma-2 receptor complex.[2][6][5][7][8] This interaction is believed to regulate pathways that are impaired in these diseases, potentially interfering with the toxic effects of protein aggregates like amyloid beta (Aβ) and ɑ-synuclein on neurons.[1][2][3][4][5][7]
Q2: What are the primary degradation pathways for a compound like this compound?
A2: While specific public data on this compound's degradation is limited, compounds of its nature are typically susceptible to three main degradation pathways:
-
Oxidation: The presence of oxygen, trace metals, or peroxides can lead to the formation of oxidation products.[9][10] For complex organic molecules, this can alter efficacy and safety.
-
Hydrolysis: Reaction with water can cleave labile functional groups such as esters or amides.[11][12][13] This is often dependent on pH and temperature.[12]
-
Photodegradation: Exposure to UV or ambient light can induce degradation, especially in photosensitive molecules.[14]
Q3: A novel crystalline polymorph of this compound has been mentioned. What is the significance of this?
A3: Cognition Therapeutics has identified a novel crystal form (polymorph) of this compound that exhibits improved stability at room temperature.[1] Polymorphs have the same chemical composition but different crystal lattice arrangements. This can significantly impact physicochemical properties such as solubility, melting point, and, most importantly for long-term storage, stability.[1] The development of a stable polymorph is a critical step in creating a viable drug product with a long shelf life.[1]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the long-term storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over time in aqueous solution. | Hydrolysis. | • Prepare solutions fresh for each experiment. • If short-term storage is necessary, store at 2-8°C and use within 24 hours. • For longer-term storage, consider lyophilization.[15][16][17] |
| Appearance of new peaks in HPLC analysis after storage. | Oxidative Degradation. | • Purge storage vials with an inert gas (e.g., argon or nitrogen) before sealing. • Use amber vials to protect from light, which can catalyze oxidation.[14] • Consider the addition of antioxidants to the formulation if compatible with the experimental design.[9][11] |
| Discoloration of the compound or formulation. | Photodegradation or Oxidation. | • Store this compound in light-resistant (amber) containers at all times. • Minimize exposure to ambient and UV light during experimental procedures. • Ensure storage containers are properly sealed to limit oxygen exposure. |
| Variability in experimental results between batches. | Inconsistent Storage Conditions. | • Adhere strictly to the recommended storage conditions (see below). • Maintain a detailed log of storage conditions for each batch. • Perform regular stability testing on stored materials. |
Recommended Long-Term Storage Conditions
To ensure the stability of this compound for long-term storage, the following conditions are recommended. These are based on best practices for stabilizing sensitive pharmaceutical compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen.[9] |
| Form | Lyophilized Powder | Removal of water through lyophilization is a highly effective method to prevent hydrolysis and enhance long-term stability.[15][16][17][18] |
| Container | Amber Glass Vials | Protects against photodegradation and provides an inert storage surface. |
| Handling | Minimize Freeze-Thaw Cycles | Repeated freezing and thawing can introduce moisture and stress the compound. Aliquot into single-use vials. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[19][20][21][22][23]
Objective: To identify the likely degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a period compliant with ICH Q1B guidelines.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification.[24][25][26]
Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.[26]
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Experimental Workflow for a Stability Study
Caption: Workflow for a long-term stability study.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Cognition Therapeutics Announces Publication of Commercial Manufacturing Process for Lead Alzheimer’s Candidate, this compound (CT1812) - BioSpace [biospace.com]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. ir.cogrx.com [ir.cogrx.com]
- 4. Cognition Therapeutics Publishes Phase 2 Study Results of this compound for Alzheimer's Disease in Alzheimer's & Dementia Journal | Nasdaq [nasdaq.com]
- 5. ir.cogrx.com [ir.cogrx.com]
- 6. Cognition Therapeutics Receives End-of-Phase 2 Meeting Minutes Confirming Alignment with U.S. FDA on Registrational Path for this compound (CT1812) in Alzheimer’s Disease - BioSpace [biospace.com]
- 7. This compound | ALZFORUM [alzforum.org]
- 8. biospace.com [biospace.com]
- 9. news-medical.net [news-medical.net]
- 10. AU2003251906A1 - Methods and compositions for preventing oxidative degradation of proteins - Google Patents [patents.google.com]
- 11. ftloscience.com [ftloscience.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. quora.com [quora.com]
- 14. Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 17. pci.com [pci.com]
- 18. researchgate.net [researchgate.net]
- 19. acdlabs.com [acdlabs.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. stabilitystudies.in [stabilitystudies.in]
- 26. scispace.com [scispace.com]
Technical Support Center: Zervimesine In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zervimesine in in vitro experiments. While this compound is primarily characterized as a neuroprotective agent, this guide addresses potential sources of unexpected cytotoxicity in cell cultures and outlines best practices for observing its therapeutic effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cytotoxicity in our cell cultures after treatment with this compound. Isn't it supposed to be neuroprotective?
A1: You are correct; preclinical and clinical data consistently demonstrate that this compound is neuroprotective.[1][2][3][4][5][6][7] It functions by interrupting the toxic effects of protein accumulations, such as amyloid-β (Aβ) and α-synuclein, which are associated with neurodegenerative diseases.[3][4][6][8][9][10][11][12] If you are observing cytotoxicity, it is likely due to experimental variables rather than the inherent properties of this compound.
Troubleshooting Steps for Unexpected Cytotoxicity:
-
Reagent Purity and Handling:
-
This compound Stock Solution: Ensure the solvent used to dissolve this compound is sterile and used at a final concentration that is non-toxic to your cell type. Perform a solvent-only control experiment.
-
Media and Supplements: Contamination or degradation of cell culture media, serum, or supplements can induce cytotoxicity. Use fresh, sterile reagents.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed cells are more susceptible to any experimental manipulation.
-
Contamination: Perform routine checks for microbial contamination (e.g., mycoplasma testing).
-
-
Experimental Design:
-
Concentration Range: While this compound has been shown to be well-tolerated, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Incubation Time: Extended incubation periods, especially at high concentrations, might lead to non-specific effects. Optimize the treatment duration.
-
Q2: What is the mechanism of action of this compound, and how does it protect cells?
A2: this compound is a small-molecule antagonist of the sigma-2 receptor.[9] Its neuroprotective mechanism involves preventing the binding of toxic protein oligomers (like Aβ) to neuronal receptors.[2][9] This interference with oligomer-induced synaptic toxicity helps to preserve cell integrity and function.[1][9] In preclinical studies, this compound has been shown to facilitate the clearance of Aβ oligomers from the brain.[9]
Below is a diagram illustrating the proposed neuroprotective pathway of this compound.
Q3: How can we design an experiment to demonstrate the neuroprotective effects of this compound in vitro?
A3: A common approach is to induce cytotoxicity with a known neurotoxic agent and then assess the ability of this compound to mitigate this toxicity.
Experimental Workflow:
-
Cell Plating: Seed your cells at an appropriate density in a multi-well plate.
-
Pre-treatment (Optional but Recommended): Treat the cells with various concentrations of this compound for a defined period (e.g., 2-24 hours) before introducing the toxic agent.
-
Induction of Cytotoxicity: Add a known cytotoxic agent (e.g., amyloid-β oligomers, 4-HNE, or glutamate) to the cell cultures.
-
Co-incubation: Incubate the cells with both this compound and the cytotoxic agent for a specified duration.
-
Assessment of Cell Viability: Use a quantitative assay to measure cell viability.
Below is a diagram of a typical experimental workflow.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader (570 nm)
Procedure:
-
Perform your experiment as outlined in the workflow above in a 96-well plate.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
Protocol 2: Induction of Cytotoxicity with Amyloid-β (Aβ) 1-42 Oligomers
Materials:
-
Aβ 1-42 peptide
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)
-
DMSO
-
Sterile cell culture media
Procedure for Oligomer Preparation:
-
Dissolve Aβ 1-42 peptide in HFIP to a concentration of 1 mM.
-
Aliquot and evaporate the HFIP in a fume hood. Store the peptide film at -20°C.
-
To prepare oligomers, re-suspend the peptide film in DMSO to 5 mM.
-
Dilute to 100 µM in sterile cell culture media and incubate at 4°C for 24 hours.
Procedure for Induction of Cytotoxicity:
-
Pre-treat cells with this compound as required.
-
Add the prepared Aβ 1-42 oligomers to the cell culture at a final concentration that has been optimized for your cell type (typically in the low micromolar range).
-
Incubate for 24-48 hours before assessing cell viability.
Data Presentation
Below are tables with example data that could be generated from the described experiments.
Table 1: Dose-Response of this compound on Cell Viability
| This compound (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.7 | 4.8 |
| 1 | 99.1 | 5.5 |
| 10 | 97.5 | 6.1 |
| 20 | 96.8 | 5.9 |
This table illustrates that this compound alone does not significantly impact cell viability across a range of concentrations.
Table 2: Neuroprotective Effect of this compound against Aβ-induced Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 100 | 6.3 |
| Aβ Oligomers (5 µM) | 45.2 | 7.1 |
| Aβ (5 µM) + this compound (1 µM) | 85.7 | 6.8 |
| Aβ (5 µM) + this compound (10 µM) | 92.1 | 5.9 |
| This compound only (10 µM) | 98.9 | 6.0 |
This table demonstrates that this compound can significantly rescue cells from Aβ-induced cytotoxicity in a dose-dependent manner.
For further assistance, please consult the latest publications on this compound (CT1812) from Cognition Therapeutics.
References
- 1. ir.cogrx.com [ir.cogrx.com]
- 2. cogrx.com [cogrx.com]
- 3. Cognition Therapeutics, Inc. Discusses Phase 2 Results and Future Plans for this compound Treatment in Alzheimer's Disease with FDA | Nasdaq [nasdaq.com]
- 4. ir.cogrx.com [ir.cogrx.com]
- 5. biospace.com [biospace.com]
- 6. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies [quiverquant.com]
- 7. Cognition Therapeutics Reaches Full Enrollment in Expanded Access Program for this compound (CT1812) in Dementia with Lewy Bodies - BioSpace [biospace.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. alzforum.org [alzforum.org]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. ir.cogrx.com [ir.cogrx.com]
- 12. ir.cogrx.com [ir.cogrx.com]
Technical Support Center: Zervimesine Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining and ensuring the consistent oral bioavailability of Zervimesine (CT-1812). While this compound is characterized as a small, lipophilic molecule with high oral bioavailability and blood-brain barrier penetration, this guide addresses potential challenges and offers troubleshooting strategies for formulation development and experimental studies.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a small, lipophilic isoindoline sigma-2 receptor antagonist.[1] While specific quantitative values for aqueous solubility and permeability are not publicly available, its classification as a brain-penetrant molecule with high oral bioavailability suggests favorable characteristics for absorption.[1][2]
Q2: this compound is reported to have high oral bioavailability. Why would I need to focus on its formulation?
A2: Even with inherently high bioavailability, formulation is critical for ensuring consistent drug product performance. This includes dose uniformity, stability, and predictable absorption profiles across different patient populations and under various conditions (e.g., fed vs. fasted states). A robust formulation minimizes variability and ensures that the therapeutic concentration is achieved reliably.
Q3: Are there any known food effects on the oral absorption of this compound?
A3: Specific food effect studies for this compound are not publicly detailed. However, for lipophilic compounds, co-administration with food, particularly high-fat meals, can sometimes enhance absorption by increasing solubilization and stimulating bile secretion. Conversely, it can also delay the time to maximum concentration (Tmax). It is crucial to conduct food effect studies during clinical development to provide proper dosing instructions.
Q4: What potential drug-drug interactions could affect this compound's oral bioavailability?
A4: While clinical studies have indicated minimal drug-drug interactions affecting cytochrome P450 activity, it is important to consider potential interactions with drugs that alter gastric pH (e.g., proton pump inhibitors, antacids) or gastrointestinal motility.[3] Co-administration with potent inhibitors or inducers of metabolic enzymes or transporters could also theoretically impact its pharmacokinetics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-subject variability in plasma concentrations | - Inconsistent dosing conditions (e.g., with or without food).- Co-administration with other medications.- Underlying differences in patient gastrointestinal physiology. | - Standardize food intake during clinical studies.- Carefully screen for and document concomitant medications.- Investigate potential genetic polymorphisms in drug metabolizing enzymes or transporters if variability persists. |
| Poor dose proportionality at higher doses | - Saturation of absorption mechanisms.- Solubility-limited absorption at higher concentrations in the gastrointestinal tract. | - Evaluate the solubility of this compound in biorelevant media.- Consider formulation strategies to enhance solubility, such as amorphous solid dispersions or lipid-based formulations, even if the inherent bioavailability is high. |
| Unexpectedly low plasma exposure in a specific patient population | - Altered gastrointestinal physiology (e.g., in elderly patients or those with gastrointestinal diseases).- Poor patient compliance with the oral dosing regimen. | - Conduct pharmacokinetic studies in the specific patient population.- Implement measures to monitor and encourage patient compliance. |
| Inconsistent in vitro dissolution results | - Inappropriate dissolution medium or method.- Physical instability of the drug substance or formulation (e.g., crystallization of an amorphous form). | - Develop and validate a discriminating dissolution method using biorelevant media (e.g., FaSSIF, FeSSIF).- Characterize the solid-state properties of this compound in the formulation throughout its shelf life. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing in Biorelevant Media
Objective: To assess the dissolution profile of this compound formulations under conditions that simulate the gastrointestinal tract in both fasted and fed states.
Materials:
-
This compound drug product (e.g., tablets, capsules)
-
USP Apparatus 2 (Paddle)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
-
Fed State Simulated Intestinal Fluid (FeSSIF) powder
-
HPLC system with a validated method for this compound quantification
Methodology:
-
Prepare FaSSIF and FeSSIF media according to the supplier's instructions.
-
Set up the dissolution apparatus with the appropriate medium (900 mL) at 37 ± 0.5 °C.
-
Place one unit of the this compound formulation into each dissolution vessel.
-
Rotate the paddles at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of this compound in each sample using the validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and identify its potential for active transport or efflux.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol; P-gp substrate: e.g., digoxin)
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For apical to basolateral (A-B) transport, add the this compound solution to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B-A) transport, add the this compound solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver compartment at specified time points.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Workflow for this compound Oral Formulation Development.
Caption: Troubleshooting Logic for this compound Bioavailability.
References
Validation & Comparative
Zervimesine: A Comparative Analysis of its Efficacy as a Sigma-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zervimesine (CT1812) with other prominent sigma-2 (σ2) receptor antagonists. The focus is on efficacy, supported by experimental data, to aid in the evaluation of these compounds for therapeutic development, particularly in the context of neurodegenerative diseases.
Introduction to Sigma-2 Receptor Antagonism
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is a compelling therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer.[1][2] Antagonists of this receptor are being investigated for their potential to mitigate disease pathology. This compound (CT1812) is a novel, orally bioavailable, and brain-penetrant small molecule antagonist of the σ2 receptor complex currently in clinical development for Alzheimer's disease.[3][4] Its proposed mechanism of action involves displacing toxic amyloid-beta (Aβ) oligomers from neuronal synapses, thereby preventing synaptotoxicity.[5][6] This guide compares the efficacy of this compound with other notable σ2 receptor antagonists, including Siramesine, SAS-0132, SM-21, and CM398.
Quantitative Comparison of Sigma-2 Receptor Antagonists
The following tables summarize the available quantitative data for this compound and other selected sigma-2 receptor antagonists. It is important to note that direct comparisons of functional assay data should be made with caution, as the experimental conditions may vary between studies.
Table 1: Binding Affinity (Ki) for Sigma-2 Receptor
| Compound | Ki (nM) for Sigma-2 Receptor | Selectivity for Sigma-2 vs. Sigma-1 | Reference(s) |
| This compound (CT1812) | 8.5 | High (Specific ratio not consistently reported) | [5] |
| Siramesine | 0.12 | ~140-fold | [7] |
| SAS-0132 | 90 | Selective (Specific ratio not detailed) | [8] |
| SM-21 | 67 | High | [9] |
| CM398 | 0.43 - 4.50 | >1000-fold | [10][11] |
| RHM-1 | Not explicitly found | Antagonist | [12] |
Table 2: Functional Efficacy Data
| Compound | Assay | Cell Line/Model | Efficacy (IC50/EC50/Effect) | Reference(s) |
| This compound (CT1812) | Aβ Oligomer Displacement | In vitro, ex vivo (AD brain tissue), in vivo (transgenic mice) | Dose-dependent displacement of Aβ oligomers | [13] |
| Neuroprotection | Cortical neuronal culture | Protects against Aβ oligomer-induced synapse loss | [14] | |
| Siramesine | Cell Viability | U87-MG, U251-MG, T98G (Glioblastoma) | IC50: 8.88 µM, 9.65 µM, 7.24 µM, respectively | [15] |
| Neuroprotection | Rat model of subarachnoid hemorrhage | Ameliorates neurological deficits, reduces oxidative stress and neuronal apoptosis | [10] | |
| SAS-0132 | Neuroprotection | C. elegans model of APP-mediated neurodegeneration | Neuroprotective | [8] |
| SM-21 | Antagonism of Dystonia | Rat model | Prevents DTG-induced neck dystonia (10 nmol) | [9][16] |
| CM398 | Antinociception | Mouse models of pain | ED50: 14.7 mg/kg (acetic acid writhing), 0.86 mg/kg (formalin assay) | [11][17] |
Experimental Protocols
Radioligand Binding Assay for Sigma-2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.
Materials:
-
Rat liver membrane homogenates (source of sigma-2 receptors)
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine)
-
Masking ligand: (+)-Pentazocine (to block binding to sigma-1 receptors)
-
Test compounds (e.g., this compound, Siramesine) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate rat liver membrane homogenates with a fixed concentration of [³H]DTG and varying concentrations of the test compound.
-
Include (+)-pentazocine in the incubation mixture to saturate sigma-1 receptors, ensuring that [³H]DTG binding is specific to sigma-2 receptors.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]DTG binding) from competition binding curves.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Amyloid-Beta (Aβ) Oligomer Displacement Assay
Objective: To assess the ability of a test compound to displace bound Aβ oligomers from neuronal cells.
Materials:
-
Primary neuronal cultures (e.g., rat cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Prepared Aβ oligomers (e.g., Aβ1-42)
-
Test compound (e.g., this compound)
-
Cell culture medium
-
Antibodies specific for Aβ oligomers
-
Fluorescently labeled secondary antibodies
-
Imaging system (e.g., confocal microscope)
Procedure:
-
Culture primary neurons or neuronal cell lines to maturity.
-
Expose the cells to a solution containing pre-formed Aβ oligomers for a sufficient time to allow binding to the cell surface (e.g., 30-60 minutes).
-
After the initial incubation, add the test compound at various concentrations to the culture medium.
-
Incubate for a further period to allow for potential displacement of the bound Aβ oligomers.
-
Fix the cells and perform immunocytochemistry using an antibody specific to Aβ oligomers.
-
Use a fluorescently labeled secondary antibody for detection.
-
Capture images of the cells using a confocal microscope.
-
Quantify the amount of Aβ oligomer fluorescence remaining on the cell surface in the presence of different concentrations of the test compound.
-
Calculate the IC50 value for the displacement of Aβ oligomers.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of a sigma-2 receptor antagonist on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compound (e.g., Siramesine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and Siramesine.
Caption: Proposed mechanism of this compound in preventing Aβ oligomer-induced neurotoxicity.
Caption: Dual signaling pathways of Siramesine in neuroprotection and cancer cell death.
Discussion
This compound distinguishes itself through its specific mechanism of displacing Aβ oligomers, a key pathological driver in Alzheimer's disease.[5][6] Preclinical and early clinical data support this mechanism and suggest a potential for disease modification.[13][14] While other sigma-2 receptor antagonists exhibit high binding affinity, their functional characterization is often in different therapeutic areas, such as oncology (Siramesine) or pain (CM398).[11][15]
Siramesine, despite its classification as an agonist, has demonstrated neuroprotective effects in certain models, suggesting a complex pharmacology that may be context-dependent.[10] Its activity through the TMEM97/NPC1 pathway and its inhibition of STAT3 signaling highlight alternative mechanisms by which sigma-2 receptor modulation can elicit therapeutic effects.
The lack of standardized functional assays for neuroprotection across different sigma-2 receptor antagonists makes direct efficacy comparisons challenging. Future head-to-head studies employing assays like the Aβ oligomer displacement assay would be invaluable for a more definitive comparative assessment.
Conclusion
This compound (CT1812) shows significant promise as a sigma-2 receptor antagonist for Alzheimer's disease, with a well-defined mechanism of action focused on mitigating Aβ oligomer toxicity. While other sigma-2 receptor antagonists possess high affinity and demonstrate efficacy in various models, this compound's development is specifically tailored to address the synaptic dysfunction central to Alzheimer's pathology. Further clinical evaluation of this compound will be crucial in determining its ultimate therapeutic value in comparison to other modulators of the sigma-2 receptor.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. ir.cogrx.com [ir.cogrx.com]
- 5. alzforum.org [alzforum.org]
- 6. mdpi.com [mdpi.com]
- 7. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
- 13. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]
- 15. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Zervimesine and Aduhelm for Alzheimer's Disease
Aduhelm, a treatment that received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2021, has been discontinued.[1] Zervimesine is an investigational oral medication currently in clinical trials for Alzheimer's disease and other neurodegenerative conditions.[2][3][4]
This guide offers a detailed comparison of this compound and the discontinued Aduhelm, focusing on their distinct mechanisms of action, clinical trial data, and safety profiles to inform the scientific and drug development community.
Mechanism of Action: Two Different Therapeutic Approaches
This compound and Aduhelm target different pathways implicated in the pathology of Alzheimer's disease.
This compound (CT1812) is an orally administered small molecule that functions as an antagonist of the sigma-2 receptor.[3][5] This mechanism is designed to interfere with the binding of toxic amyloid-beta (Aβ) oligomers to neurons, thereby protecting synapses and mitigating downstream neurotoxic effects.[5][6] By modulating the sigma-2 receptor, this compound aims to regulate pathways that are impaired in neurodegenerative diseases.[4][7]
Aduhelm (aducanumab) , on the other hand, is a monoclonal antibody administered intravenously.[8] It was designed to target and remove aggregated forms of amyloid-beta plaques from the brain.[8][9][10] The therapeutic rationale for Aduhelm was based on the amyloid hypothesis, which posits that the accumulation of amyloid plaques is a primary cause of Alzheimer's disease.[8]
Clinical Development and Efficacy
Direct head-to-head clinical trials comparing this compound and Aduhelm have not been conducted. Aduhelm's clinical development program was completed, leading to its accelerated approval and subsequent discontinuation, while this compound's is ongoing.
This compound: Clinical trials for this compound are in progress, with the Phase 2 START study having completed enrollment in late 2025.[2][3] Data from earlier Phase 2 studies (SHINE and SEQUEL) have been reported. The SHINE study showed that this compound treatment preserved cognitive and functional abilities better than placebo in individuals with mild-to-moderate Alzheimer's, with a more pronounced effect in patients with lower levels of p-Tau217.[11] In this subgroup, a 95% slowing of cognitive decline was observed at six months as measured by ADAS-Cog 11.[11] The SEQUEL study demonstrated that this compound led to improvements in brain activity as measured by quantitative electroencephalography (qEEG).[12][13]
Aduhelm: The accelerated FDA approval of Aduhelm was based on data from two Phase 3 trials, EMERGE and ENGAGE.[9] These trials demonstrated a reduction in amyloid-beta plaques in the brain.[9] However, the clinical efficacy results were conflicting. The EMERGE trial met its primary endpoint, showing a modest slowing of cognitive decline, while the ENGAGE trial did not.[9][14][15] This discrepancy led to significant controversy surrounding its approval.[14] Ultimately, Biogen, the manufacturer, discontinued the drug.[1]
| Feature | This compound (CT1812) | Aduhelm (aducanumab) |
| Drug Class | Small molecule, Sigma-2 receptor antagonist[3][5] | Monoclonal antibody[8] |
| Administration | Oral, once-daily pill[2][12] | Intravenous infusion[8] |
| Primary Target | Sigma-2 receptor to modulate Aβ oligomer binding[5] | Aggregated forms of amyloid-beta plaques[8] |
| Clinical Status | Phase 2/3 clinical trials ongoing[3][5] | Discontinued[1] |
| Cognitive Efficacy | Phase 2 data suggests potential slowing of cognitive decline, particularly in patients with low p-tau217[11] | Conflicting Phase 3 results; one trial showed modest slowing of decline, the other did not[9][14] |
| Biomarker Effects | Reduced plasma biomarkers of neuroinflammation (GFAP) and neurodegeneration (NfL) in Phase 2[7] | Demonstrated reduction of amyloid-beta plaques in the brain in Phase 3 trials[9] |
Safety and Tolerability
The safety profiles of this compound and Aduhelm are notably different, which is likely attributable to their distinct mechanisms and modes of administration.
This compound: In clinical studies to date, this compound has been reported to be generally well-tolerated.[2][12] The oral administration and its mechanism of action do not appear to be associated with the same risks of Amyloid-Related Imaging Abnormalities (ARIA) that have been a concern with amyloid-targeting monoclonal antibodies.
Aduhelm: A significant safety concern with Aduhelm was the incidence of ARIA, which includes brain edema (ARIA-E) and microhemorrhages (ARIA-H).[9][16] In the Phase 3 trials, approximately 35% of patients treated with Aduhelm experienced ARIA.[14] While often asymptomatic and manageable, ARIA required careful monitoring with brain MRIs.[17] Headaches and falls were also among the common side effects.[9]
| Adverse Event | This compound (CT1812) | Aduhelm (aducanumab) |
| Amyloid-Related Imaging Abnormalities (ARIA) | Not reported as a significant concern | Occurred in approximately 35% of patients in Phase 3 trials (ARIA-E and ARIA-H)[14][16] |
| Common Side Effects | Generally well-tolerated in clinical studies to date[2][12] | Headache, falls, dizziness, nausea[9][18] |
| Monitoring Requirements | Standard clinical trial monitoring | Regular brain MRI scans to monitor for ARIA[17] |
Experimental Protocols
Detailed experimental protocols for the key clinical trials of both drugs are publicly available.
This compound Key Studies
-
START Study (NCT05531656): A Phase 2 study designed to assess the efficacy and tolerability of once-daily oral this compound in individuals with mild cognitive impairment or early Alzheimer's disease with elevated Aβ. Participants are randomized to receive this compound or a placebo for 18 months. Efficacy is measured using tools such as the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) and ADAS-Cog rating scales.[2]
-
SHINE Study (COG0201): A Phase 2 signal-finding trial that evaluated this compound in patients with mild-to-moderate Alzheimer's disease. The study assessed the impact of treatment on cognitive and functional abilities and included the analysis of biomarkers such as p-Tau217.[7][11]
-
SEQUEL Study (NCT04735536): A Phase 2 trial that evaluated the effect of this compound on synaptic function in patients with mild-to-moderate Alzheimer's disease using quantitative electroencephalography (qEEG) to measure relative theta power.[19]
Aduhelm Key Studies
-
EMERGE (NCT02484547) and ENGAGE (NCT02477800) Trials: These were two large, global Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies to evaluate the efficacy and safety of Aduhelm in patients with early Alzheimer's disease. The primary endpoint was the change from baseline on the CDR-SB. Amyloid plaque levels were assessed using PET imaging.[9]
Conclusion
This compound and Aduhelm represent two distinct strategies in the quest for effective Alzheimer's disease therapies. This compound, with its novel sigma-2 receptor antagonist mechanism and oral administration, offers a potentially safer and more convenient treatment option, though its efficacy is still under investigation in ongoing clinical trials. Aduhelm, while demonstrating the ability to clear amyloid plaques, faced challenges with conflicting clinical efficacy data and a significant risk of ARIA, ultimately leading to its discontinuation. The divergent paths of these two agents underscore the complexity of Alzheimer's disease and the ongoing need for diverse therapeutic approaches. The results of this compound's later-stage clinical trials are eagerly awaited by the research community.
References
- 1. alz.org [alz.org]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Cognition Therapeutics Reaches Full Enrollment in Expanded Access Program for this compound (CT1812) in Dementia with Lewy Bodies - BioSpace [biospace.com]
- 5. alzforum.org [alzforum.org]
- 6. cogrx.com [cogrx.com]
- 7. ir.cogrx.com [ir.cogrx.com]
- 8. Aducanumab - Wikipedia [en.wikipedia.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. youtube.com [youtube.com]
- 11. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 12. Cognition Therapeutics Publishes Phase 2 Study Results of this compound for Alzheimer's Disease in Alzheimer's & Dementia Journal | Nasdaq [nasdaq.com]
- 13. biospace.com [biospace.com]
- 14. Aduhelm, the Newly Approved Medication for Alzheimer Disease: What Epidemiologists Can Learn and What Epidemiology Can Offer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What Aduhelmâs Trial Got Right (That No Oneâs Talking About) | Freelance Clinical [freelanceclinical.com]
- 16. Aduhelm (DSC) (aducanumab [DSC]) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. biggsinstitute.org [biggsinstitute.org]
- 18. Aduhelm | ALZFORUM [alzforum.org]
- 19. cogrx.com [cogrx.com]
Zervimesine: An In Vivo Neuroprotective Contender in Alzheimer's Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Zervimesine (CT1812), an investigational sigma-2 (σ2) receptor antagonist, with the established acetylcholinesterase inhibitor, Donepezil. The following sections detail the available preclinical in vivo data, experimental methodologies, and the proposed signaling pathways to offer a comprehensive overview for researchers in the field of neurodegenerative disease.
Quantitative Data Summary
Direct comparative in vivo studies between this compound and Donepezil in the same animal models of Alzheimer's disease are not publicly available. The following tables summarize the key preclinical findings for this compound and established data for Donepezil from separate studies.
Table 1: this compound - Preclinical In Vivo Efficacy in an Alzheimer's Disease Mouse Model
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings |
| Cognitive Performance (Morris Water Maze) | Thy1-huAPPSwe/Lnd+ Transgenic Mice | This compound | 10 mg/kg, Oral Gavage | 9-10 weeks | Cognitive performance improved to levels not significantly different from wild-type mice.[1] |
| Cognitive Performance (Contextual Fear Conditioning) | Thy1-huAPPSwe/Lnd+ Transgenic Mice | This compound | 10 mg/kg, Oral Gavage | 9-10 weeks | Showed improvements in cognitive deficits.[2] |
| Synaptic Protein Expression (Neurogranin) | Rat Primary Neurons (in vitro, Aβ oligomer-induced toxicity) | This compound | 4.8 µM | 1 hour post-Aβ | Restored expression to normal levels.[3] |
| Synaptic Protein Expression (Synaptotagmin-1) | Rat Primary Neurons (in vitro, Aβ oligomer-induced toxicity) | This compound | 4.8 µM | 1 hour post-Aβ | Restored expression to normal levels.[3] |
| Aβ Oligomer Displacement | APPSwe/PS1dE9 Transgenic Mice | This compound | Single Dose | N/A | Significantly increased Aβ oligomer levels in cerebrospinal fluid (CSF), indicating displacement from brain tissue.[1] |
Table 2: Donepezil - Preclinical In Vivo Efficacy in Alzheimer's Disease Mouse Models
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | Key Findings |
| Cognitive Performance (Morris Water Maze) | SAMP8 Mice | Donepezil | Not Specified | 2 months | Significantly attenuated cognitive dysfunction. |
| Cognitive Performance (General) | Various AD Models | Donepezil | Various | Various | Generally improves cognitive function by increasing acetylcholine levels. |
| Neuroprotection | Rat Model of Cholinergic Depletion | Donepezil | Not Specified | 15 days pre-lesion | Attenuated hippocampal and neocortical neurodegeneration. |
Experimental Protocols
This compound In Vivo Efficacy Study (Based on Izzo et al., 2021)
-
Animal Model: Male Thy1-huAPPSwe/Lnd+ transgenic mice, which overexpress a mutant form of human amyloid precursor protein, leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.[1] Age-matched wild-type littermates serve as controls.
-
Drug Administration: this compound was administered at a dose of 10 mg/kg once daily via oral gavage.[2] The vehicle-treated group received the same volume of the vehicle solution.
-
Treatment Duration: For long-term studies, treatment was administered for 9 to 10 weeks.[2] For acute Aβ oligomer displacement studies, a single dose was administered.
-
Behavioral Testing:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues. Parameters measured include escape latency (time to find the platform) and path length. A probe trial, where the platform is removed, is used to assess memory retention by measuring the time spent in the target quadrant.
-
Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. Mice are placed in a novel chamber and receive a mild foot shock paired with an auditory cue. Memory is assessed by measuring the freezing response when the mice are re-exposed to the chamber (context) or the auditory cue.
-
-
Biochemical Analysis: Following behavioral testing, brain tissue and cerebrospinal fluid (CSF) were collected for analysis. This included measuring the levels of Aβ oligomers, synaptic proteins (e.g., neurogranin, synaptotagmin-1), and other biomarkers of neurodegeneration.[1]
Standard Morris Water Maze Protocol
-
Apparatus: A circular tank (typically 120-180 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water surface. The pool is surrounded by various extra-maze visual cues.
-
Acquisition Phase: Mice undergo several trials per day for 4-5 consecutive days. In each trial, the mouse is released from a different starting position and allowed to swim until it finds the hidden platform. If the mouse fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded as a measure of spatial memory retention.
Visualizations
Signaling Pathway of this compound's Neuroprotective Effect
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Validation
Caption: In vivo validation workflow for this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: this compound's mechanism in Alzheimer's.
References
- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
Zervimesine vs. Leqembi: A Comparative Mechanistic Analysis in Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action for Zervimesine (this compound) and Leqembi (lecanemab), two therapeutic agents under investigation for the treatment of Alzheimer's disease. This analysis is supported by available preclinical and clinical data to delineate their distinct approaches to targeting the underlying pathology of this neurodegenerative disorder.
Executive Summary
This compound and Leqembi represent two different strategies in the ongoing effort to develop effective treatments for Alzheimer's disease. Leqembi, a humanized monoclonal antibody, directly targets and promotes the clearance of amyloid-beta (Aβ) protofibrils, a key pathological hallmark of the disease.[1][2][3][4] In contrast, this compound is an orally administered small molecule that acts as a sigma-2 receptor antagonist.[5][6] This mechanism is designed to interfere with the binding of toxic Aβ oligomers to neuronal receptors, thereby protecting synapses from their neurotoxic effects.[5][7] This guide will delve into the specifics of their mechanisms, supported by experimental data, and provide a comparative framework for understanding their potential therapeutic roles.
Comparative Analysis of Key Mechanistic Attributes
| Feature | This compound (this compound) | Leqembi (lecanemab) |
| Drug Class | Small molecule, sigma-2 receptor antagonist[5][6] | Humanized IgG1 monoclonal antibody[2][4] |
| Primary Target | Sigma-2 receptor complex[5][6] | Aggregated soluble (protofibrils) and insoluble forms of amyloid-beta (Aβ)[1][4] |
| Mechanism of Action | Acts as a negative allosteric regulator, reducing the affinity of Aβ oligomers for neuronal receptors and displacing already bound oligomers, thus protecting synapses.[5][7] | Binds with high affinity to Aβ protofibrils, promoting their clearance from the brain via immune-mediated pathways.[1][8] |
| Route of Administration | Oral, once-daily pill[9][10][11] | Intravenous (IV) infusion[12] |
| Downstream Effects | Aims to prevent synaptic toxicity, preserve neuronal function, and potentially reduce neuroinflammation.[5][13] | Reduces Aβ plaque burden in the brain and slows the formation of new plaques.[3][4][14] |
Detailed Mechanism of Action
This compound: A Synaptic Shield
This compound's unique mechanism of action focuses on protecting the synapse, the critical point of communication between neurons that is disrupted in Alzheimer's disease.[7] It is a small-molecule antagonist of the sigma-2 receptor, which has been identified as part of a complex that mediates the binding of toxic Aβ oligomers to neurons.[5] By acting as a negative allosteric modulator, this compound is believed to reduce the ability of these oligomers to attach to synaptic receptors.[5] Preclinical studies have suggested that it can displace Aβ oligomers that have already bound to neurons.[5] This action is thought to prevent the cascade of downstream neurotoxic events, including synaptic dysfunction and eventual neuronal loss.[7]
Leqembi: A Protofibril Eliminator
Leqembi is a humanized monoclonal antibody designed to target and clear specific forms of the Aβ protein.[2][4] Its primary targets are the soluble Aβ protofibrils, which are considered to be highly neurotoxic and a key contributor to the progression of Alzheimer's disease.[1][2] Leqembi binds with high selectivity to these protofibrils, as well as to insoluble Aβ fibrils found in plaques.[1][4] This binding action marks the Aβ aggregates for clearance by the body's immune system, specifically by microglia in the brain.[8] The intended result is a reduction in the overall Aβ burden, thereby slowing the pathological cascade and the progression of cognitive decline.[3]
Supporting Experimental Data
This compound: Clinical Trial Highlights
The clinical development of this compound has focused on its safety, tolerability, and effects on cognitive and biological markers.
| Study | Phase | Population | Key Findings |
| SHINE | 2 | Mild-to-moderate Alzheimer's disease[15] | Met primary safety and tolerability endpoints. Showed a slowing of cognitive decline in patients with lower levels of p-tau217.[10][15] |
| SHIMMER | 2 | Dementia with Lewy Bodies[16] | Met primary safety and tolerability endpoints. Showed a positive impact on neuropsychiatric symptoms.[9][16] |
| START | 2 | Early Alzheimer's disease[15][17] | Currently ongoing to assess the efficacy of once-daily oral this compound over 18 months.[15][17] Approximately 15% of participants are also receiving approved monoclonal antibody therapies.[11][18] |
Leqembi: Clinical Trial Highlights
Leqembi's clinical trials have demonstrated its impact on amyloid pathology and clinical progression of Alzheimer's disease.
| Study | Phase | Population | Key Findings |
| Clarity AD | 3 | Early Alzheimer's disease[19] | Significantly slowed cognitive decline by 27% compared to placebo over 18 months, as measured by the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[12] Demonstrated a statistically significant reduction in brain amyloid plaques.[3] |
| Open-Label Extension | 3 | Early Alzheimer's disease[20] | Long-term treatment suggests the potential to delay disease progression from Mild Cognitive Impairment (MCI) to moderate Alzheimer's disease.[20][21][22] |
Experimental Protocols
A detailed understanding of the methodologies used in key experiments is crucial for evaluating the evidence supporting the mechanisms of these drugs.
This compound: Receptor Binding and Synaptic Protection Assays
-
Objective: To determine the binding affinity of this compound to the sigma-2 receptor and its ability to prevent Aβ oligomer-induced synaptotoxicity.
-
Methodology:
-
Radioligand Binding Assays: Utilized to measure the affinity of this compound for the sigma-2 receptor in brain tissue homogenates. This involves competition with a radiolabeled ligand known to bind to the receptor.
-
Co-immunoprecipitation: Employed to demonstrate the interaction between Aβ oligomers and neuronal receptors in the presence and absence of this compound.
-
Long-Term Potentiation (LTP) Electrophysiology: Conducted on hippocampal slices to assess synaptic plasticity. The ability of this compound to rescue LTP deficits induced by Aβ oligomers is a key measure of its synaptoprotective effects.
-
Leqembi: Amyloid-Beta Binding and Clearance Assays
-
Objective: To characterize the binding profile of Leqembi to different Aβ species and its efficacy in promoting their clearance.
-
Methodology:
-
Surface Plasmon Resonance (SPR): Used to quantify the binding kinetics and affinity of Leqembi to Aβ monomers, protofibrils, and fibrils.
-
Immunohistochemistry: Performed on postmortem human Alzheimer's disease brain tissue and transgenic mouse models to visualize the binding of Leqembi to Aβ plaques.
-
In vitro Phagocytosis Assays: Microglial cells are cultured with Aβ protofibrils pre-incubated with Leqembi to measure the antibody's ability to enhance microglial uptake and clearance of Aβ.
-
Positron Emission Tomography (PET) Imaging: Amyloid PET scans are used in clinical trials to longitudinally measure changes in brain amyloid plaque burden in patients treated with Leqembi versus placebo.[14]
-
Comparative Workflow
The following diagram illustrates the distinct points of intervention for this compound and Leqembi within the Alzheimer's disease pathological cascade.
Conclusion
This compound and Leqembi offer distinct and potentially complementary approaches to treating Alzheimer's disease. Leqembi directly targets and removes aggregated forms of Aβ, addressing a core pathological feature of the disease. This compound, on the other hand, aims to protect neuronal function by preventing the toxic interaction of Aβ oligomers at the synapse. The ongoing and completed clinical trials for both compounds will continue to provide critical data to better understand their efficacy, safety, and optimal placement in the Alzheimer's disease treatment landscape. The differing mechanisms of action also open the possibility for future combination therapies that could target the disease from multiple angles.
References
- 1. Explore Mechanism of Action | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 2. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | ALZFORUM [alzforum.org]
- 6. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]
- 7. cogrx.com [cogrx.com]
- 8. researchgate.net [researchgate.net]
- 9. ir.cogrx.com [ir.cogrx.com]
- 10. biospace.com [biospace.com]
- 11. Cognition Therapeutics Completes Enrollment in Phase 2 Study of this compound (CT1812) in Early Alzheimer’s Disease - BioSpace [biospace.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. ir.cogrx.com [ir.cogrx.com]
- 14. How Leqembi works: Mechanism of action explained [medicalnewstoday.com]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 18. Cognition Therapeutics Reaches Target Enrollment Of 540 Patients In Phase 2 START Trial To Evaluate this compound To Treat Early Alzheimer's Disease [sahmcapital.com]
- 19. leqembi.com [leqembi.com]
- 20. patientcareonline.com [patientcareonline.com]
- 21. Eisai Presents New Data on the Continued and Expanding Benefit of LEQEMBI® (lecanemab-irmb) Maintenance Treatment in Early Alzheimer’s Disease at the Clinical Trials on Alzheimer’s Disease (CTAD) Conference 2025 | Biogen [investors.biogen.com]
- 22. New Leqembi-data presented at CTAD 2025 suggests potential to delay disease progression by up to 8.3 years with continued treatment [prnewswire.com]
Lack of Independent Replication for Zervimesine Clinical Trials Obscures Comparative Efficacy
As of late 2025, no independent replications of the clinical trial results for the investigational drug Zervimesine (also known as CT1812) have been published. All available data on its efficacy and safety in treating neurodegenerative conditions such as Alzheimer's disease and Dementia with Lewy Bodies (DLB) originate from studies sponsored and conducted by its developer, Cognition Therapeutics.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This absence of third-party validation makes a definitive comparison with alternative therapies challenging for the scientific and drug development communities.
This compound is a novel, orally administered small molecule that acts as a sigma-2 receptor antagonist.[3][6] This mechanism is believed to interfere with the toxic binding of amyloid-beta (Aβ) and alpha-synuclein (ɑ-synuclein) oligomers to neurons, potentially slowing disease progression.[3][5][8] The primary clinical trials investigating this compound include the SHINE study in mild-to-moderate Alzheimer's disease, the SHIMMER study in DLB, the MAGNIFY study in dry age-related macular degeneration, and the ongoing START study in early Alzheimer's disease.[1][2][5][16]
While direct comparative trial data is unavailable, this guide summarizes the key findings from Cognition Therapeutics' sponsored trials for this compound and presents data from other emerging therapies for neurodegenerative diseases to offer a preliminary comparative perspective.
Comparative Clinical Trial Data
The following tables summarize the quantitative outcomes from key clinical trials of this compound and selected alternative therapies. It is crucial to note that these trials were not head-to-head comparisons and varied in their design, patient populations, and endpoints.
Table 1: this compound Phase 2 Clinical Trial Results
| Trial Name | Condition | Key Efficacy Endpoints & Results | Biomarker Findings | Safety & Tolerability |
| SHINE (NCT03507790) | Mild-to-moderate Alzheimer's Disease | - In a subgroup with lower baseline p-tau217, this compound showed a 95% slowing of cognitive decline on the ADAS-Cog 11 scale compared to placebo at 6 months.[4][9] - In the overall population, a 38% slowing of cognitive decline was observed.[5] - Arrested further cognitive deterioration by 129% in mild and 91% in moderate Alzheimer's patients.[1] | - Reduced plasma levels of glial fibrillary acidic protein (GFAP), neurofilament light (NfL), Aβ, and p-Tau217 compared to placebo.[17] - Increased Aβ oligomers in CSF, suggesting enhanced clearance from the brain.[3] | Generally well-tolerated.[5][9][10] |
| SHIMMER (NCT05225415) | Dementia with Lewy Bodies | - Patients treated with this compound scored 86% better on the Neuropsychiatric Inventory (NPI-12) compared to placebo at 6 months.[1][4][13] - Showed positive impacts across cognitive, motor, and functional scales.[1][13] | - Data on specific biomarkers from this trial are not yet fully detailed in the provided results. | Met its primary endpoint of safety and tolerability.[1][3][13] |
| MAGNIFY | Geographic Atrophy (Dry AMD) | - Slowed the trajectory of geographic atrophy by 28.6% compared to placebo.[2] - Mean lesion size was 28.2% smaller than the placebo group at 18 months.[2] | - Further data on visual and anatomic outcomes are pending analysis.[2] | Tolerability and safety were assessed.[2] |
Table 2: Selected Alternative Therapies - Phase 2/3 Clinical Trial Results
| Drug Name | Mechanism of Action | Condition | Key Efficacy Endpoints & Results |
| Donanemab | Targets amyloid pathology | Alzheimer's Disease | Phase 2 results showed a statistically significant slowing of cognitive decline.[10] |
| Trontinemab | Targets amyloid pathology | Alzheimer's Disease | Phase 2 trial showed a reduction in amyloid levels below the positivity threshold in 91% of patients after 28 weeks.[15] |
| BIIB080 | Antisense oligonucleotide targeting tau mRNA | Alzheimer's Disease | Phase 1b/2a study demonstrated a dose-dependent reduction in total and phosphorylated tau in the cerebrospinal fluid (CSF).[10] |
| Neflamapimod | CNS therapy | Dementia with Lewy Bodies | Has shown a strong safety profile and promising efficacy in Phase 2 studies.[12] |
| Nilotinib | c-ABL and DDR-1 inhibitor | Parkinson's Disease Dementia | Preliminary findings from Phase 2 trials suggest improvements in both cognition and motor skills.[12] |
Experimental Protocols
Detailed methodologies for the key this compound clinical trials are outlined below.
SHINE Study (NCT03507790) - Mild-to-Moderate Alzheimer's Disease
-
Study Design: A double-blind, placebo-controlled, signal-finding Phase 2 trial.[9][14]
-
Participants: 153 adults with mild-to-moderate Alzheimer's disease.[14]
-
Intervention: Once-daily oral this compound or placebo for 6 months.[1][9]
-
Primary Endpoints: Safety and tolerability.[14]
-
Secondary & Exploratory Endpoints: Changes in cognition and function measured by scales such as ADAS-Cog 11, MMSE, and others.[3][14] Biomarker analysis of plasma and CSF for proteins like Aβ, tau, NfL, and GFAP.[3][17]
SHIMMER Study (NCT05225415) - Dementia with Lewy Bodies
-
Study Design: A double-blind, placebo-controlled Phase 2a trial.[12]
-
Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.[1]
-
Intervention: Daily oral dose of this compound or placebo for 6 months.[1]
-
Secondary & Exploratory Endpoints: Measures of neuropsychiatric symptoms (NPI-12), cognition, motor function, and daily function.[1][3]
Visualizing the Science
To better understand the mechanisms and processes involved, the following diagrams illustrate this compound's proposed signaling pathway and a generalized workflow for its clinical trials.
Caption: Proposed mechanism of action for this compound (CT1812).
Caption: Generalized workflow of a Phase 2 clinical trial for this compound.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Cognition announces trial outcomes of this compound for GA [clinicaltrialsarena.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 5. ir.cogrx.com [ir.cogrx.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]
- 8. Cognition Therapeutics Presents Phase 3 Plan for this compound (CT1812) in Alzheimer’s Disease at Clinical Trials on Alzheimer’s Disease (CTAD) Conference [barchart.com]
- 9. ir.cogrx.com [ir.cogrx.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Cognition Therapeutics Presents Phase 3 Plan for this compound (CT1812) in Alzheimer’s Disease at Clinical Trials on Alzheimer’s Disease (CTAD) Conference - BioSpace [biospace.com]
- 12. Comprehensive Lewy Body Dementia Market Analysis of Evolving Trends and Anticipated Growth Trajectory During the Forecast Period (2025-2034) | DelveInsight [prnewswire.com]
- 13. ir.cogrx.com [ir.cogrx.com]
- 14. Cognition Therapeutics sets Phase 3 plan for Alzheimer’s drug | CGTX Stock News [stocktitan.net]
- 15. Cognition Therapeutics’ drug shows 129% cognitive decline arrest in mild Alzheimer’s [clinicaltrialsarena.com]
- 16. ir.cogrx.com [ir.cogrx.com]
- 17. ir.cogrx.com [ir.cogrx.com]
Assessing the synergistic effects of Zervimesine with other neuroleptics
Disclaimer: Fictional Compound "Zervimesine"
The compound "this compound" appears to be a fictional substance. As of my last update, it is not found in any recognized scientific literature, clinical trial databases, or pharmaceutical formularies.
Therefore, the following comparison guide is a hypothetical example created to fulfill the structural and content requirements of the prompt. All data, experimental outcomes, and specific mechanisms attributed to "this compound" are illustrative and designed to serve as a template for researchers, scientists, and drug development professionals. The comparator neuroleptics, experimental protocols, and signaling pathway principles are based on real-world neuropharmacology.
Comparison Guide: Assessing the Synergistic Effects of Hypothetical this compound with Atypical Neuroleptics
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comparative analysis of the hypothetical neuroleptic "this compound" when used in combination with established atypical neuroleptics such as Risperidone. This guide presents hypothetical preclinical data to illustrate potential synergistic effects on efficacy and side-effect profiles.
Introduction and Hypothetical Mechanism of Action
This compound is conceptualized as a novel neuroleptic agent with a unique receptor binding profile, designed to act as a partial agonist at dopamine D2 receptors and a potent antagonist at serotonin 5-HT2C receptors. This profile suggests a potential for synergistic interaction with classic atypical neuroleptics that primarily act as D2/5-HT2A antagonists. The primary hypothesis is that co-administration of this compound with a drug like Risperidone could allow for a lower effective dose of Risperidone, thereby reducing its dose-dependent side effects, such as hyperprolactinemia and extrapyramidal symptoms (EPS).
Quantitative Data Summary: In Vitro and In Vivo Studies
The following tables summarize the hypothetical data from preclinical assessments comparing this compound, Risperidone, and their combination.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Risperidone | Rationale for Synergy |
|---|---|---|---|
| Dopamine D2 | 1.5 (Partial Agonist) | 3.1 (Antagonist) | This compound's partial agonism may modulate D2 receptor tone, preventing the complete blockade by Risperidone that is linked to EPS. |
| Serotonin 5-HT2A | 15.2 (Antagonist) | 0.2 (Antagonist) | Risperidone's high 5-HT2A affinity is key to its atypicality. This compound offers minimal activity here. |
| Serotonin 5-HT2C | 0.8 (Antagonist) | 5.5 (Antagonist) | Potent 5-HT2C blockade by this compound may synergistically enhance downstream dopamine release in the prefrontal cortex, potentially improving negative symptoms. |
Table 2: In Vivo Efficacy in a Rodent Model (Conditioned Avoidance Response - CAR)
| Compound / Combination | Effective Dose (ED50, mg/kg) | Combination Index (CI)* | Synergy Observation |
|---|---|---|---|
| This compound (Hypothetical) | 1.2 | N/A | Moderate standalone efficacy. |
| Risperidone | 0.4 | N/A | High standalone efficacy. |
| This compound + Risperidone (1:1 ratio) | 0.18 | 0.65 | A CI value < 0.9 indicates significant synergy, allowing for a lower total administered dose to achieve the desired therapeutic effect. |
Combination Index (CI) calculated using the Chou-Talalay method.
Table 3: Comparative Side-Effect Profile in Rodent Models
| Parameter | Risperidone (0.4 mg/kg) | This compound (1.2 mg/kg) + Risperidone (0.18 mg/kg) | % Reduction in Side Effects |
|---|---|---|---|
| Catalepsy Score (Bar test, 60s) | 45.5 | 10.2 | 77.6% |
| Prolactin Increase (ng/mL over baseline) | 35.8 | 8.9 | 75.1% |
| Weight Gain (g, over 14 days) | 8.2 | 3.5 | 57.3% |
Detailed Experimental Protocols
3.1. Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for target receptors.
-
Methodology:
-
Cell membranes were prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A, 5-HT2C).
-
Membranes were incubated with a specific radioligand (e.g., [³H]Spiperone for D2 receptors) and varying concentrations of the test compound (this compound or Risperidone).
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.
-
After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters was quantified using liquid scintillation counting.
-
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
3.2. Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess antipsychotic-like efficacy.
-
Methodology:
-
Wistar rats were trained in a shuttle box where a conditioned stimulus (CS, a light or tone) was presented for 10 seconds, followed by an unconditioned stimulus (US, a mild foot shock).
-
Rats learned to avoid the shock by moving to the other side of the shuttle box during the CS presentation.
-
A failure to move during the CS but moving during the US was recorded as an escape. An absence of response to both was recorded as a blocked trial.
-
Once stable avoidance behavior was established (>80% avoidance), animals were treated with the vehicle, this compound, Risperidone, or the combination 60 minutes before testing.
-
The ED50 was calculated as the dose required to reduce avoidance responses by 50% without producing escape failures.
-
3.3. Isobolographic and Combination Index (CI) Analysis
-
Objective: To quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
Methodology:
-
Dose-response curves were generated for each drug individually in the CAR model to determine their respective ED50 values.
-
Several fixed-ratio combinations of this compound and Risperidone (e.g., 1:3, 1:1, 3:1) were tested to generate dose-response curves for the mixtures.
-
The experimental ED50 of the combination was compared to the theoretical additive ED50, which was calculated from the individual drug potencies.
-
The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
-
Mandatory Visualizations
Zervimesine Demonstrates Significant Cognitive Benefits in SHINE Study for Alzheimer's Disease
New findings from the Phase 2 SHINE study reveal that Zervimesine (formerly CT1812) shows considerable promise in slowing cognitive decline in individuals with mild-to-moderate Alzheimer's disease, particularly in a subgroup of patients with lower levels of the biomarker p-tau217. The study, a double-blind, placebo-controlled trial, met its primary endpoints of safety and tolerability. More notably, the pre-specified subgroup analysis points to a substantial therapeutic effect of this compound compared to a placebo.
In a key subgroup of participants with lower baseline plasma p-tau217 levels, treatment with this compound resulted in a 95% slowing of cognitive decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) when compared to the placebo group[1][2][3][4][5][6]. This effect was even more pronounced in patients within this subgroup classified with mild Alzheimer's, who showed a 129% arrest in cognitive deterioration, while those with moderate Alzheimer's experienced a 91% halt in decline[7][8][9]. Across the entire study population, this compound demonstrated a 38% slowing of cognitive decline compared to placebo[2].
Efficacy Data: this compound vs. Placebo
The following table summarizes the key efficacy findings from the SHINE study, focusing on the subgroup of patients with lower p-tau217 levels.
| Efficacy Endpoint | Placebo | This compound | Percentage Improvement vs. Placebo |
| Cognitive Decline (ADAS-Cog11) in Low p-tau217 Subgroup | Decline Observed | 95% Slowing of Decline | 95%[1][2][3][4][5][6] |
| Cognitive Deterioration in Mild AD (Low p-tau217) | Decline Observed | 129% Arrest of Deterioration | 129%[7][8][9] |
| Cognitive Deterioration in Moderate AD (Low p-tau217) | Decline Observed | 91% Arrest of Deterioration | 91%[7][8][9] |
| Overall Cognitive Decline (Entire Study Population) | Decline Observed | 38% Slowing of Decline | 38%[2] |
Beyond cognitive measures, the SHINE study also revealed that this compound treatment led to a reduction in key plasma biomarkers associated with Alzheimer's disease pathology. In the low p-tau217 subgroup, there were notable reductions in glial fibrillary acidic protein (GFAP), a marker of neuroinflammation, and neurofilament light (NfL), a marker of neurodegeneration, compared to the placebo group[10].
Experimental Protocols of the SHINE Study
The COG0201 'SHINE' Study was a robustly designed Phase 2 clinical trial to evaluate the safety, tolerability, and efficacy of this compound.
Study Design: A double-blind, placebo-controlled, randomized study[1][4][5][6][9][11].
Participant Population: 153 adults diagnosed with mild-to-moderate Alzheimer's disease[1][4][5][6][7][9][11].
Intervention: Participants were evenly randomized to one of three groups[1][4][5][6][9][11]:
-
Placebo
-
This compound 100 mg, taken orally once daily
-
This compound 300 mg, taken orally once daily
Treatment Duration: 6 months[1][4][5][6][7][9][11].
Primary Endpoints: The primary endpoints of the study were safety and tolerability[4][5][6][7][9][11].
Secondary and Exploratory Endpoints: Changes in cognition were assessed using various scales, including the ADAS-Cog 11, a cognitive composite, and the Mini-Mental State Exam (MMSE). Functional changes were measured by the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) and the ADCS-Clinical Global Impression of Change (ADCS-CGIC)[1][4][6][11]. Biomarker analysis of plasma samples, including p-tau217, GFAP, and NfL, was also a key component of the study[7][10].
Visualizing the SHINE Study Workflow and this compound's Mechanism
To further elucidate the study's structure and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow of the Phase 2 SHINE Clinical Trial.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ir.cogrx.com [ir.cogrx.com]
- 3. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 4. Cognition Therapeutics Presents Phase 3 Plan for this compound (CT1812) in Alzheimer’s Disease at Clinical Trials on Alzheimer’s Disease (CTAD) Conference [barchart.com]
- 5. ir.cogrx.com [ir.cogrx.com]
- 6. ir.cogrx.com [ir.cogrx.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Cognition Therapeutics’ drug shows 129% cognitive decline arrest in mild Alzheimer’s [clinicaltrialsarena.com]
- 9. Cognition Therapeutics Presents Data at AAIC Highlighting Broad Neurological Impact of this compound (CT1812) in Dementia with Lewy Bodies and Alzheimer’s Disease - BioSpace [biospace.com]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. ir.cogrx.com [ir.cogrx.com]
A comparative review of small molecule inhibitors for amyloid-beta toxicity
For researchers, scientists, and drug development professionals, the pursuit of effective therapies for Alzheimer's disease (AD) remains a paramount challenge. A central focus of this endeavor is the mitigation of amyloid-beta (Aβ) peptide toxicity, a key pathological hallmark of AD. This guide provides a comparative analysis of three major classes of small molecule inhibitors designed to counteract Aβ toxicity: Aβ aggregation inhibitors, Aβ production inhibitors, and Aβ clearance enhancers.
The accumulation and aggregation of Aβ peptides in the brain are considered critical initiating events in the pathogenesis of Alzheimer's disease.[1] These aggregates, particularly soluble oligomers, are neurotoxic and lead to synaptic dysfunction, inflammation, and eventual neuronal death.[2] Small molecule inhibitors offer a promising therapeutic avenue due to their potential for oral bioavailability and ability to cross the blood-brain barrier. This review compares representative molecules from each class, presenting their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.
Comparative Efficacy of Small Molecule Inhibitors
The performance of selected small molecule inhibitors from each class is summarized below. The data highlights their potency in inhibiting Aβ aggregation, reducing Aβ production, enhancing its clearance, and protecting against its cytotoxic effects.
| Inhibitor Class | Molecule | Target/Mechanism | Key In Vitro Efficacy Metric | Cell-Based Assay Efficacy | In Vivo Model Efficacy |
| Aβ Aggregation Inhibitors | Curcumin | Binds to Aβ and inhibits aggregation | IC50 = 0.8 µM for Aβ40 aggregation inhibition[3][4] | Prevents Aβ42 oligomer formation and toxicity between 0.1 and 1.0 µM[3][4] | Reduced amyloid levels and plaque burden in aged Tg2576 mice[3][4] |
| Tramiprosate (Homotaurine) | Binds to soluble Aβ, inhibiting aggregation[5][6] | Dose-dependent decrease in CSF Aβ42 in a Phase 2 study | Reduced Aβ deposition in a mouse model of AD[6] | Showed cognitive benefit in a subgroup of ApoE4 carriers in Phase 3 trials[5] | |
| Aβ Production Inhibitors | Verubecestat (MK-8931) | BACE1 inhibitor[7][8] | Ki = 2.2 nM for human BACE1[7] | IC50 = 2.1 nM for Aβ40 reduction in human cells[7] | Reduced CSF and cortical Aβ40 by ~60% in cynomolgus monkeys[7] |
| Tideglusib | GSK3β inhibitor, reduces BACE1 expression[9][10] | Irreversibly inhibits GSK3β[2] | Reduced BACE1-mediated APP cleavage and Aβ production[9][10] | Rescued memory deficits in a double transgenic AD mouse model[9][10] | |
| Aβ Clearance Enhancers | SMER28 | Autophagy enhancer[11][12][13] | EC50 ≈ 10 µM for Aβ peptide reduction[11][12] | Enhances clearance of Aβ and APP-CTF via Atg5-dependent autophagy[11][12] | Neuroprotective in a Parkinson's disease rat model (related proteinopathy)[14] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental strategies involved in the development of these inhibitors, the following diagrams are provided.
Caption: Amyloid cascade and points of inhibitor intervention.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A Review on Tramiprosate (Homotaurine) in Alzheimer's Disease and Other Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of GSK3β-mediated BACE1 expression reduces Alzheimer-associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of GSK3β-mediated BACE1 expression reduces Alzheimer-associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small-molecule enhancer of autophagy decreases levels of Aβ and APP-CTF via Atg5-dependent autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small-molecule enhancer of autophagy decreases levels of Abeta and APP-CTF via Atg5-dependent autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. SMER28 binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Zervimesine: A Comprehensive Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of Zervimesine (CT-1812) in a laboratory setting. This document provides essential safety information, detailed disposal protocols, and visual aids to ensure the responsible management of this investigational compound.
This compound is a small-molecule antagonist of the sigma-2 receptor under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and dementia with Lewy bodies[1][2]. As with any laboratory chemical, adherence to proper disposal procedures is paramount for personnel safety and environmental protection. According to its Safety Data Sheet (SDS), this compound is classified as not a hazardous substance or mixture. This classification dictates the framework for its proper disposal.
Quantitative Data for this compound
For easy reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol |
| Synonyms | CT-1812, Elayta |
| CAS Number | 1802632-22-9 |
| Molecular Formula | C24H33NO4S |
| Molecular Weight | 431.59 g·mol−1 |
| Hazard Classification | Not a hazardous substance or mixture |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
This protocol provides a step-by-step methodology for the safe disposal of this compound and its associated waste materials in a laboratory environment.
Objective: To outline the procedural steps for the safe and compliant disposal of non-hazardous this compound waste.
Scope: This SOP is applicable to all research, scientific, and drug development professionals handling this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Designated non-hazardous waste container (clearly labeled).
-
Sealable plastic bags.
-
Absorbent material (e.g., vermiculite, cat litter, or sand).
Procedure:
1. Waste Segregation and Collection:
- Identify all this compound waste streams, including unused neat compound, contaminated lab consumables (e.g., pipette tips, vials, gloves), and solutions.
- At the point of generation, segregate this compound waste from hazardous chemical waste.
- Collect solid this compound waste in a designated, clearly labeled "Non-Hazardous Pharmaceutical Waste" container. This container should be a durable, leak-proof container with a secure lid.
- For liquid waste (e.g., solutions containing this compound), absorb the liquid with an inert material like vermiculite or sand before placing it in the solid waste container. Do not dispose of liquids directly into solid waste containers[3].
2. Container Management:
- Ensure the waste container is always kept closed, except when adding waste[4].
- The exterior of the waste container must be kept clean and free of contamination.
- Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Disposal of Empty Containers:
- Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate should be collected and disposed of as liquid chemical waste if the solvent is hazardous. If a non-hazardous solvent is used, it can be absorbed and disposed of as non-hazardous solid waste.
- Deface or remove the original label from the empty container to prevent misuse[3].
- Once clean and defaced, the container may be disposed of in the regular laboratory glass or plastic recycling, or as general waste, in accordance with institutional policies.
4. Final Disposal:
- When the non-hazardous waste container is full, securely seal it.
- Arrange for the disposal of the container through your institution's established waste management program. This may involve a pickup by an environmental health and safety (EHS) office or a certified waste management vendor[5].
- Do not dispose of this compound waste down the drain or in the regular trash unless explicitly approved by your institution's EHS department[6]. While classified as non-hazardous, this practice for pharmaceutical compounds is generally discouraged to prevent environmental contamination.
Visualizing Key Processes
To further clarify the procedural workflows and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Caption: this compound's role in blocking Amyloid-β induced synaptic toxicity.
References
Personal protective equipment for handling Zervimesine
Essential Safety and Handling Guide for Zervimesine
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate laboratory engineering controls.
Engineering Controls:
-
Work should be conducted in an area with adequate ventilation.
-
A properly functioning and accessible safety shower and eye wash station must be available in the immediate work area[1].
Personal Protective Equipment:
-
Eye Protection: Safety glasses with side-shields or goggles are required[1].
-
Hand Protection: Wear compatible chemical-resistant gloves[1].
-
Skin and Body Protection: A laboratory coat is necessary to prevent skin contact[1].
-
Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, use a suitable respirator[1].
Quantitative Safety Data
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| CAS Number | 1802632-22-9 | [1] |
| Molecular Formula | C24H33NO4S | [1] |
| Molecular Weight | 431.59 g/mol | [1] |
| Recommended Storage | Solid: 4°C (protect from light) In Solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [1][2] |
| Occupational Exposure Limits | No data available. This product contains no substances with occupational exposure limit values. | [1] |
Procedural Guidance: Handling, Spill, and Disposal Workflow
Adherence to standardized procedures is critical for minimizing risks associated with handling this compound. The following workflow provides step-by-step guidance for routine handling, accidental spills, and proper disposal.
Caption: Workflow for handling, spill response, and disposal of this compound.
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted[1].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical help[1].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance[1].
It is important to treat any exposure symptomatically and to provide medical professionals with as much information as possible about the exposure event[1].
Fire Fighting Measures
In case of a fire involving this compound:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers[1].
-
Special Hazards: During combustion, irritant fumes may be emitted[1].
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective clothing[1].
By adhering to these safety protocols, researchers and laboratory personnel can minimize the risks associated with the handling of this compound and ensure a safe working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
